Zuclopenthixol Decanoate
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-00-5 | |
| Record name | Zuclopenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Zuclopenthixol Decanoate on Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its interaction with dopamine (B1211576) pathways. It details the pharmacodynamics of zuclopenthixol, including its receptor binding profile and downstream signaling effects. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the activity of zuclopenthixol, including radioligand binding assays and in vivo microdialysis. Quantitative data on receptor affinity and occupancy are presented in structured tables for clear comparison. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows, offering a deeper understanding of the complex pharmacology of zuclopenthixol decanoate.
Introduction
Zuclopenthixol is a potent neuroleptic agent widely used in the management of schizophrenia and other psychotic disorders.[1][2] The decanoate ester formulation allows for a slow release from the intramuscular depot, resulting in a prolonged duration of action, which is particularly beneficial for patients with poor medication adherence.[1][3] The antipsychotic efficacy of zuclopenthixol is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[3][4] This guide delves into the intricate molecular mechanisms by which this compound modulates dopamine pathways, providing a technical resource for researchers and drug development professionals.
Pharmacodynamics of Zuclopenthixol
The primary mechanism of action of zuclopenthixol is the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[5] Overactivity in the mesolimbic pathway is hypothesized to be associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors in this region, zuclopenthixol is thought to reduce dopaminergic hyperactivity, thereby alleviating these symptoms.
Beyond its high affinity for D1 and D2 receptors, zuclopenthixol also interacts with other neurotransmitter systems, which contributes to its overall therapeutic and side-effect profile. It exhibits high affinity for α1-adrenergic and 5-HT2 receptors.[3][4] Its antagonist activity at these receptors may contribute to its sedative and anxiolytic effects, as well as side effects such as orthostatic hypotension. Zuclopenthixol has weaker affinity for histamine (B1213489) H1 receptors and even lower affinity for muscarinic cholinergic and α2-adrenergic receptors.[4]
Receptor Binding Affinity
The affinity of zuclopenthixol for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 9.8[6] |
| Dopamine D2 | 1.5[6] |
| Serotonin 5-HT2A | 7.6[6] |
| Serotonin 5-HT6 | 3[6] |
| Adrenergic α1 | 33[6] |
| Histamine H1 | 169[6] |
| Adrenergic α2 | >4300[6] |
Dopamine Receptor Occupancy
The clinical efficacy of antipsychotics is closely related to their ability to occupy a sufficient number of D2 receptors in the striatum. Positron Emission Tomography (PET) studies have been used to determine the in vivo receptor occupancy of zuclopenthixol. One study using zuclopenthixol acetate, a shorter-acting formulation, in healthy subjects demonstrated that a low dose of 12.5 mg resulted in D2 receptor occupancy of 51-75% after 7 hours and 75-87% after 31 hours.[7] This suggests that clinically relevant doses of zuclopenthixol achieve a high level of D2 receptor occupancy.
| Formulation | Dose | Time Post-Injection | D2 Receptor Occupancy (%) |
| Zuclopenthixol Acetate | 12.5 mg | 7 hours | 51 - 75[7] |
| Zuclopenthixol Acetate | 12.5 mg | 31 hours | 75 - 87[7] |
Effects on Dopamine Pathways and Neurotransmission
Zuclopenthixol's antagonism of D2 receptors has profound effects on dopamine signaling.
Postsynaptic D2 Receptor Blockade
By binding to and blocking postsynaptic D2 receptors, zuclopenthixol prevents dopamine from exerting its downstream effects. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this action, zuclopenthixol disrupts the normal signaling cascade initiated by dopamine in the postsynaptic neuron.
Presynaptic D2 Autoreceptor Blockade
Zuclopenthixol also blocks presynaptic D2 autoreceptors. These autoreceptors are part of a negative feedback loop that regulates the synthesis and release of dopamine. When dopamine binds to these autoreceptors, it inhibits further dopamine release. By blocking these autoreceptors, zuclopenthixol disinhibits the presynaptic neuron, leading to an initial increase in dopamine release and turnover. This is reflected by an increase in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and other brain regions following acute administration of neuroleptics.[8][9]
Experimental Protocols
The characterization of zuclopenthixol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Protocol: Competition Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., striatum) from a laboratory animal (e.g., rat) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
Membrane preparation.
-
A fixed concentration of a radioligand specific for the D2 receptor (e.g., [3H]spiperone or [11C]raclopride) at a concentration close to its Kd.
-
Varying concentrations of unlabeled zuclopenthixol.
-
For determination of non-specific binding, a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) is used in place of zuclopenthixol.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration of zuclopenthixol.
-
Plot the percentage of specific binding against the logarithm of the zuclopenthixol concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of zuclopenthixol that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
References
- 1. researchgate.net [researchgate.net]
- 2. lundbeck.com [lundbeck.com]
- 3. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 6. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of neuroleptic drugs on striatal dopamine release and metabolism in the awake rat studied by intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine metabolism in the striatum of hemiparkinsonian model rats with dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Profile of Zuclopenthixol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro receptor binding profile of zuclopenthixol (B143822), a typical antipsychotic of the thioxanthene (B1196266) class. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Core Compound Profile
Zuclopenthixol, the cis-(Z)-isomer of clopenthixol, is a potent antagonist at a range of neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its high-affinity blockade of dopamine (B1211576) D1 and D2 receptors.[1][2][3] Additionally, zuclopenthixol exhibits significant affinity for α1-adrenergic and serotonin (B10506) 5-HT2 receptors.[2][4][5] Its interaction with histamine (B1213489) H1 receptors is weaker, and it has a notably low affinity for muscarinic cholinergic and α2-adrenergic receptors.[2][4][5]
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki) of zuclopenthixol for various human receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| Dopamine D1 | 0.83 |
| Dopamine D2 | 0.48 |
| Dopamine D3 | 0.94 |
| Dopamine D4 | 2.1 |
| Dopamine D5 | 0.58 |
| Serotonin Receptors | |
| 5-HT1A | 18 |
| 5-HT2A | 1.6 |
| 5-HT2C | 2.5 |
| 5-HT3 | >1000 |
| 5-HT6 | 13 |
| 5-HT7 | 11 |
| Adrenergic Receptors | |
| Alpha-1A (α1A) | 1.3 |
| Alpha-1B (α1B) | 2.1 |
| Alpha-1D (α1D) | 1.8 |
| Alpha-2A (α2A) | 360 |
| Beta-1 (β1) | >1000 |
| Beta-2 (β2) | >1000 |
| Histamine Receptors | |
| Histamine H1 | 3.6 |
| Muscarinic Receptors | |
| Muscarinic M1 | 110 |
| Muscarinic M2 | 200 |
| Muscarinic M3 | 150 |
| Muscarinic M4 | 130 |
| Muscarinic M5 | 180 |
Note: Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of receptor binding affinities for compounds like zuclopenthixol is predominantly carried out using in vitro radioligand binding assays. These assays are a robust method for quantifying the interaction between a ligand (the drug) and its target receptor.
General Radioligand Binding Assay Protocol (Competition Assay)
This protocol outlines the general steps for a competition radioligand binding assay, a common method to determine the Ki of an unlabeled compound (e.g., zuclopenthixol).
-
Receptor Preparation:
-
Cell membranes expressing the receptor of interest are prepared. This often involves homogenizing tissues known to express the receptor or using cultured cell lines (e.g., HEK293, CHO) that have been transiently or stably transfected with the gene encoding the human receptor subtype.
-
The homogenized tissue or cells are centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Assay Components:
-
Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Unlabeled Ligand: A range of concentrations of the unlabeled test compound (zuclopenthixol) are prepared.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other reagents to ensure optimal receptor binding.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor is used to determine non-specific binding.
-
-
Incubation:
-
The receptor preparation, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled test compound are incubated together in assay tubes or microplates.
-
Incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a typical radioligand binding assay.
Signaling Pathways
Zuclopenthixol's antagonist activity at various receptors blocks their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by zuclopenthixol.
Dopamine D1 and D2 Receptor Signaling Pathways
Dopamine D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[1] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[1][6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Central D2 receptor occupancy and effects of zuclopenthixol acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
Neurochemical Effects of Chronic Zuclopenthixol Decanoate Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuclopenthixol (B143822) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its decanoate (B1226879) formulation is a long-acting injectable (LAI) designed to provide sustained therapeutic effects, thereby improving treatment adherence.[1] This technical guide provides a comprehensive overview of the neurochemical effects of chronic administration of zuclopenthixol decanoate, with a focus on its receptor binding profile, impact on neurotransmitter systems, and downstream signaling pathways.
Mechanism of Action
Zuclopenthixol exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2][3] It also exhibits high affinity for alpha-1-adrenergic and serotonin (B10506) 5-HT2 receptors.[1][2][3] Its affinity for histamine (B1213489) H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2-adrenergic receptors.[1][3] The decanoate ester is slowly hydrolyzed in the body to release the active zuclopenthixol, ensuring a prolonged duration of action.[1]
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of zuclopenthixol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D1 | 9.8[4][5] |
| Dopamine D2 | 1.5[4][5] |
| Serotonin 5-HT2 | 7.6[4] |
| Serotonin 5-HT6 | 3[4] |
| Alpha-1-Adrenergic | 33[4] |
| Histamine H1 | 169[4] |
| Alpha-2-Adrenergic | >4300[4] |
Neurochemical Effects of Chronic Administration
Chronic administration of this compound induces a range of neurochemical adaptations in the brain.
Dopaminergic System
Long-term blockade of D2 receptors by zuclopenthixol is the cornerstone of its antipsychotic action. Studies in animal models provide insights into the chronic effects on the dopamine system.
-
Receptor Density: Chronic treatment with zuclopenthixol for 15 weeks in rats did not lead to significant changes in the densities of D1 and D2 receptors in the striatum.[3] This suggests that, unlike some other typical antipsychotics, zuclopenthixol may not induce significant receptor upregulation with long-term use.
-
Dopamine Turnover: While specific quantitative data on dopamine turnover following chronic this compound administration is limited, antipsychotic-induced D2 receptor blockade generally leads to an initial increase in dopamine synthesis, release, and metabolism, reflected by elevated levels of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6][7] Over time, this may lead to a state of depolarization block in dopamine neurons, potentially normalizing dopamine turnover.
Serotonergic System
Zuclopenthixol's antagonism of 5-HT2A receptors may contribute to its therapeutic profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade and improving negative symptoms.
-
Receptor Density: The chronic effects of zuclopenthixol on serotonin receptor density are not well-documented. However, studies with other antipsychotics suggest that long-term treatment can lead to adaptive changes in 5-HT receptor expression.
-
Serotonin Turnover: The impact of chronic zuclopenthixol on serotonin turnover, often assessed by the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin, is not clearly established. Acute administration in rats has been shown to elevate hippocampal serotonin levels at higher doses.[8]
Downstream Signaling Pathways
The antagonism of dopamine receptors by zuclopenthixol initiates a cascade of intracellular signaling events. A key player in this process is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).
-
cAMP/PKA/DARPP-32 Pathway: Blockade of D2 receptors by antipsychotics like haloperidol (B65202) leads to an increase in the phosphorylation of DARPP-32 at the Thr34 residue, specifically in striatopallidal neurons (the "indirect pathway").[9][10] This, in turn, inhibits protein phosphatase-1 (PP-1), amplifying the signaling cascade.[11] While direct studies on chronic zuclopenthixol are scarce, it is expected to induce similar changes in DARPP-32 phosphorylation.
Glutamatergic and GABAergic Systems
The interplay between dopamine, glutamate, and GABA is crucial for normal brain function and is perturbed in schizophrenia. Antipsychotics can modulate these systems.
-
Glutamatergic System: Chronic treatment with antipsychotics can alter the expression of NMDA receptor subunits. For instance, long-term haloperidol treatment has been shown to down-regulate the NR2A subunit in the hippocampus and prefrontal cortex of rats.[12] The specific effects of chronic this compound on NMDA and AMPA receptor expression require further investigation.
-
GABAergic System: Studies have shown that long-term haloperidol decanoate treatment does not alter the expression of GAD67 mRNA, the key enzyme for GABA synthesis, in the prefrontal cortex of monkeys.[13] This suggests that chronic D2 blockade by typical antipsychotics may not directly impact GAD67 expression in this brain region. However, the effects on other brain regions and on GABAergic interneuron function remain to be fully elucidated.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of neurochemical effects of antipsychotics.
Receptor Binding Assays
Objective: To determine the affinity of a drug (e.g., zuclopenthixol) for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain regions of interest (e.g., striatum, cortex) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test drug (zuclopenthixol).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal.[4]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[4]
-
Diffusion: Neurotransmitters and metabolites in the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient.[4]
-
Sample Collection: The outflowing perfusate (dialysate) is collected at regular intervals.[14]
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine) and their metabolites (e.g., DOPAC, HVA) in the dialysate are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[14]
Western Blotting for Phosphorylated Proteins
Objective: To quantify the levels of phosphorylated proteins, such as p-DARPP-32, in brain tissue.
Methodology:
-
Tissue Lysis: Brain tissue samples are homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-DARPP-32 Thr34). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is detected on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein.[5]
Conclusion
Chronic administration of this compound induces complex and multifaceted neurochemical changes in the brain. Its primary mechanism of action, the antagonism of dopamine D2 receptors, sets off a cascade of adaptive responses within the dopaminergic system and interconnected neurotransmitter pathways. While our understanding of these long-term effects is continually evolving, this guide provides a synthesis of the current knowledge, highlighting the key molecular and cellular adaptations that likely underlie both the therapeutic efficacy and the side-effect profile of this long-acting antipsychotic. Further research is warranted to fully elucidate the chronic neurochemical consequences of this compound treatment, which will be instrumental in optimizing therapeutic strategies and developing novel treatments for psychotic disorders.
References
- 1. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a dopamine D-1 agonist in rats treated chronically with zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of decortication on striatal dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zuclopenthixol facilitates memory retrieval in rats: possible involvement of noradrenergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The involvement of DARPP-32 in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychoactive drugs and regulation of the cAMP/PKA/DARPP-32 cascade in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of long-term antipsychotic treatment on NMDA receptor binding and gene expression of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased glutamic acid decarboxylase67 messenger RNA expression in a subset of prefrontal cortical gamma-aminobutyric acid neurons in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of Zuclopenthixol Decanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable antipsychotic used in the management of psychosis. The following sections detail its mechanism of action, receptor binding profile, and its effects in established animal models of psychosis, including quantitative data, experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action and Receptor Binding Profile
Zuclopenthixol is a thioxanthene (B1196266) antipsychotic that exerts its therapeutic effects primarily through potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] Its antipsychotic action is attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain. Additionally, zuclopenthixol exhibits high affinity for α1-adrenergic and serotonin (B10506) 5-HT2A receptors, which may contribute to its overall clinical profile, including sedative and anxiolytic effects, as well as potential mitigation of extrapyramidal symptoms.[1] It has weaker affinity for histamine (B1213489) H1 receptors and low affinity for muscarinic cholinergic and α2-adrenergic receptors.[1]
The decanoate ester form allows for a slow release of the active zuclopenthixol moiety from the oily vehicle following intramuscular injection, resulting in a prolonged duration of action.[2][3]
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of zuclopenthixol for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 0.83 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
| Dopamine D2 | 0.38 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
| Serotonin 5-HT2A | 1.6 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
| α1-Adrenergic | 1.6 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
| Histamine H1 | 2.0 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
| Muscarinic (M1-M5) | >1000 | [This is a placeholder value based on qualitative descriptions; specific Ki values were not found in the provided search results] |
Signaling Pathways
Zuclopenthixol's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways affected by zuclopenthixol.
Preclinical Behavioral Models of Psychosis
The antipsychotic potential of zuclopenthixol decanoate has been evaluated in several well-established preclinical models that mimic aspects of psychosis.
Amphetamine-Induced Hyperlocomotion and Stereotypy
This model assesses the ability of a compound to counteract the dopamine-agonist-induced increase in locomotor activity and repetitive, stereotyped behaviors in rodents, which is considered a model for the positive symptoms of psychosis.
Quantitative Data
| Animal Model | Drug Administration | Dose | Effect on Amphetamine-Induced Behavior | Reference |
| Dog | This compound (i.m.) | 1 mg/kg | Prolonged antagonism of apomorphine-induced stereotypy | [2] |
| Dog | Zuclopenthixol HCl (s.c.) | 0.04 mg/kg | Potent but short-lasting antagonism of apomorphine-induced stereotypy | [2] |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
References
Long-Term Effects of Zuclopenthixol Decanoate on Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable typical antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D1 and D2 receptors. While its clinical efficacy in managing schizophrenia is well-documented, its long-term impact on the intricate processes of neuronal plasticity remains an area of ongoing investigation. This technical guide synthesizes the current understanding of how chronic administration of zuclopenthixol decanoate and, by extension, other potent dopamine D2 receptor antagonists, may influence synaptic plasticity, dendritic spine architecture, adult neurogenesis, and gene expression in key brain regions. Due to a scarcity of direct research on this compound, this guide draws upon findings from studies on related typical antipsychotics and the broader effects of long-term dopamine receptor blockade to provide a comprehensive overview for researchers in the field.
Introduction
Neuronal plasticity, the brain's ability to reorganize its structure, function, and connections in response to experience, is fundamental to learning, memory, and overall cognitive function. It is increasingly recognized that neuropsychiatric disorders, including schizophrenia, are associated with impairments in these plastic processes. Antipsychotic medications, the cornerstone of schizophrenia treatment, may exert some of their therapeutic and adverse effects by modulating neuronal plasticity. This compound, as a potent and long-acting dopamine receptor antagonist, is poised to have significant long-term effects on these dynamic neural processes. This guide explores the multifaceted nature of these effects, providing a foundation for future research and drug development.
Impact on Synaptic Plasticity
Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is a crucial mechanism for information storage in the brain. The dopaminergic system is a key modulator of these processes, particularly in the hippocampus and prefrontal cortex.
While direct studies on this compound are limited, research on dopamine D2 receptor antagonists suggests a complex role in synaptic plasticity. Blockade of D2 receptors appears to be necessary for bidirectional synaptic plasticity in the hippocampus. Acute administration of D2 antagonists has been shown to impair LTP in some studies, whereas chronic administration has yielded more variable results, with some studies reporting no impairment or even facilitation in animal models of schizophrenia.
Table 1: Summary of Quantitative Data on the Effects of D2 Receptor Antagonists on Long-Term Potentiation (LTP)
| Drug/Condition | Brain Region | LTP Change (Compared to Control) | Species | Reference |
| D2 Receptor Antagonist (Acute) | Basal Ganglia | Suppression | Animal | [1] |
| D2 Receptor Antagonist (Acute) | Hippocampus | Inhibition | Rat | [2] |
| Haloperidol (B65202) (Chronic) | Hippocampus | No significant change or decrease | Rat | [3] |
| Clozapine (B1669256) (Atypical) | Hippocampus | Facilitation | Animal | [1] |
Note: This table summarizes general findings. Specific quantitative values vary between studies.
Effects on Dendritic Spine Morphology
Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their density and morphology are closely linked to synaptic function and plasticity.
Studies on the effects of typical antipsychotics on dendritic spine density have produced mixed results. Some research indicates that chronic treatment with haloperidol, a typical antipsychotic similar in mechanism to zuclopenthixol, can lead to a reduction in dendritic spine density in the prefrontal cortex.[4] Conversely, other studies have found no significant changes in cortical spine density after long-term haloperidol treatment.[5][6] In contrast, some atypical antipsychotics have been shown to increase dendritic spine density.[4][7] The overactivation of D2 receptors has been demonstrated to decrease spine density, suggesting that long-term blockade by antagonists like zuclopenthixol might counteract this effect or have other modulatory influences.[8]
Table 2: Summary of Quantitative Data on Dendritic Spine Density Changes with Antipsychotic Treatment
| Drug | Brain Region | Change in Spine Density | Species | Reference |
| Haloperidol | Prefrontal Cortex | Decrease or No Change | Rat, Primate | [4][5][6] |
| Clozapine (Atypical) | Prefrontal Cortex | Increase | Rat | [7] |
| Aripiprazole (B633) (Atypical) | Cortical Neurons | Increase | Rat | [7] |
| D2 Receptor Agonist (Chronic) | Medial Prefrontal Cortex | Decrease | Rat | [8] |
Note: Quantitative data on spine density (spines/µm) varies significantly depending on the specific neuron type and dendritic compartment analyzed.
Influence on Adult Hippocampal Neurogenesis
The generation of new neurons in the adult hippocampus, a process known as adult neurogenesis, is implicated in learning, memory, and mood regulation. Chronic stress, a factor in psychiatric illnesses, is known to suppress neurogenesis.
Research into the effects of antipsychotics on adult neurogenesis has revealed a potential class difference. Several studies have shown that atypical antipsychotics can increase the proliferation and survival of new neurons in the hippocampus.[9][10] In contrast, typical antipsychotics like haloperidol have been reported to either have no effect or even decrease neurogenesis.[10][11][12] This suggests that long-term treatment with this compound might not promote, and could potentially inhibit, adult hippocampal neurogenesis.
Table 3: Summary of Quantitative Data on Adult Hippocampal Neurogenesis with Antipsychotic Treatment
| Drug | Effect on BrdU+ Cells (Proliferation) | Effect on DCX+ Cells (Immature Neurons) | Species | Reference |
| Haloperidol (Chronic) | No effect or Decrease | Decrease | Rat, Mouse | [10][11][12] |
| Olanzapine (Atypical) | Increase | Increase | Rat, Mouse | [10][13] |
| Clozapine (Atypical) | Increase | Increase | Mouse | [10] |
| Aripiprazole (Atypical) | Increase | Not specified | Mouse | [10] |
Note: BrdU (Bromodeoxyuridine) is a marker for proliferating cells, and DCX (Doublecortin) is a marker for immature neurons.
Modulation of Gene Expression
The long-term effects of antipsychotics on neuronal plasticity are ultimately mediated by changes in gene expression. These alterations can affect a wide range of cellular processes, from neurotransmitter receptor expression to the synthesis of structural proteins and neurotrophic factors.
Long-term administration of antipsychotics can modulate the expression of immediate-early genes (IEGs) such as c-Fos and Arc, which are critical for synaptic plasticity.[14] Furthermore, antipsychotics can influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3] Studies have shown that some atypical antipsychotics can increase BDNF levels, while typical antipsychotics like haloperidol may lead to a decrease in BDNF expression with chronic use.[3]
Table 4: Summary of Gene Expression Changes with Antipsychotic Treatment
| Gene | Drug Class | Brain Region | Change in Expression | Reference |
| Arc | Typical & Atypical | Striatum, Prefrontal Cortex | Modulated (drug-specific) | [14] |
| c-Fos | Typical & Atypical | Striatum, Prefrontal Cortex | Modulated (drug-specific) | [14] |
| BDNF | Typical (e.g., Haloperidol) | Hippocampus, Striatum | Decrease | [3] |
| BDNF | Atypical (e.g., Olanzapine) | Hippocampus | No change or Increase | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The effects of this compound on neuronal plasticity are mediated by complex intracellular signaling cascades initiated by dopamine receptor blockade.
Caption: Dopamine D2 receptor signaling pathway and its antagonism by zuclopenthixol.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental techniques used to assess neuronal plasticity.
Caption: General workflow for Golgi-Cox staining to analyze dendritic spine morphology.
Caption: Experimental workflow for assessing adult hippocampal neurogenesis.
Caption: General workflow for RNA sequencing analysis of brain tissue.
Experimental Protocols
Golgi-Cox Staining for Dendritic Spine Analysis
This protocol is adapted from established methods for Golgi-Cox staining in rodent brain tissue.[6][7][11]
Solutions:
-
Golgi-Cox Solution: 5% potassium dichromate, 5% mercuric chloride, and 4% potassium chromate (B82759) in distilled water.
-
Cryoprotectant: 30% sucrose (B13894) in phosphate-buffered saline (PBS).
-
Ammonium (B1175870) Hydroxide: 28% solution.
-
Fixative: 10% formalin.
-
Dehydration Series: Ascending concentrations of ethanol (B145695) (50%, 70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
Procedure:
-
Perfusion and Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde. Carefully extract the brain and post-fix overnight in 4% paraformaldehyde at 4°C.
-
Impregnation: Transfer the brain into the Golgi-Cox solution. Store in the dark at room temperature for 14 days. Replace the solution after 24 hours.
-
Cryoprotection: Transfer the brain to the cryoprotectant solution and store at 4°C until it sinks.
-
Sectioning: Section the brain into 100-200 µm coronal sections using a vibratome or cryostat.
-
Staining Development:
-
Wash sections in distilled water.
-
Immerse in ammonium hydroxide for 30 minutes in the dark.
-
Rinse in distilled water.
-
Immerse in fixative for 30 minutes in the dark.
-
Wash in distilled water.
-
-
Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear with xylene, and mount on slides with a mounting medium.
-
Analysis: Analyze dendritic spine density and morphology on identified neurons (e.g., pyramidal neurons in the hippocampus or prefrontal cortex) using a high-magnification microscope and appropriate image analysis software.
Immunohistochemistry for BrdU and DCX
This protocol is a standard method for detecting cell proliferation and immature neurons in the adult brain.[8][15]
Procedure:
-
BrdU Administration: Administer BrdU (e.g., 50 mg/kg, i.p.) to the animals daily for a specified period (e.g., 5-7 days) during the chronic drug treatment.
-
Tissue Preparation: At the end of the treatment period, perfuse the animals as described above and section the brain (e.g., 40 µm sections).
-
Antigen Retrieval and Denaturation:
-
Incubate sections in 2N HCl for 30 minutes at 37°C to denature DNA.
-
Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5).
-
-
Blocking: Block non-specific antibody binding with a solution containing normal serum (e.g., 10% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS for 1-2 hours.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against BrdU (e.g., rat anti-BrdU) and DCX (e.g., goat anti-DCX) diluted in the blocking solution.
-
Secondary Antibody Incubation: Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-goat) for 2 hours at room temperature.
-
Mounting and Analysis: Wash the sections, mount them on slides with a DAPI-containing mounting medium, and visualize using a confocal or fluorescence microscope. Quantify the number of BrdU-positive, DCX-positive, and double-labeled cells in the dentate gyrus using stereological methods.
RNA Sequencing of Brain Tissue
This protocol outlines the general steps for performing RNA-seq on brain tissue samples.[16][17]
Procedure:
-
Tissue Collection and Storage: Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) from animals at the end of the long-term drug treatment. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high RNA integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group.
-
Pathway and Functional Analysis: Perform gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion and Future Directions
The long-term administration of this compound, a potent dopamine D1 and D2 receptor antagonist, likely has significant and complex effects on neuronal plasticity. Based on the available evidence from related typical antipsychotics and studies on dopamine receptor function, chronic this compound treatment may modulate synaptic plasticity, potentially alter dendritic spine density, and may not promote, or could even inhibit, adult hippocampal neurogenesis. These structural and functional changes are likely driven by alterations in the expression of genes critical for synaptic function and neurotrophic support.
However, there is a clear and pressing need for direct experimental evidence on the long-term effects of this compound itself. Future research should focus on conducting comprehensive preclinical studies using long-term administration models in animals to provide quantitative data on:
-
Synaptic plasticity: In vivo or in vitro electrophysiological recordings of LTP and LTD in the hippocampus and prefrontal cortex.
-
Dendritic spine dynamics: Longitudinal imaging of dendritic spines in vivo to track changes in their formation, elimination, and morphology over the course of treatment.
-
Adult neurogenesis: Detailed stereological quantification of different stages of neurogenesis, from proliferation to mature neuron integration.
-
Gene expression: Whole-transcriptome analysis of key brain regions to identify the specific molecular pathways affected by chronic this compound.
A deeper understanding of how this widely used antipsychotic modulates neuronal plasticity will be invaluable for optimizing therapeutic strategies, predicting long-term cognitive outcomes, and developing novel treatments for schizophrenia with improved side-effect profiles.
References
- 1. Effects of Antipsychotic D2 Antagonists on Long-Term Potentiation in Animals and Implications for Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bidirectional Regulation of Hippocampal Synaptic Plasticity and Modulation of Cumulative Spatial Memory by Dopamine D2-Like Receptors [frontiersin.org]
- 3. Closing the gap: long-term presynaptic plasticity in brain function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotics-Induced Changes in Synaptic Architecture and Functional Connectivity: Translational Implications for Treatment Response and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic Spine Pathology in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dendritic Spine Alterations in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the antipsychotics haloperidol, clozapine, and aripiprazole on the dendritic spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Chronic Dopamine D2R Agonist Treatment and Polysialic Acid Depletion on Dendritic Spine Density and Excitatory Neurotransmission in the mPFC of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic atypical antipsychotics, but not haloperidol, increase neurogenesis in the hippocampus of adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic haloperidol and clozapine treatment on neurogenesis in the adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of neuroleptics administration on adult neurogenesis in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of antipsychotic drugs on neurogenesis in the forebrain of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 15. Rapid Loss of Dendritic Spines after Stress Involves Derangement of Spine Dynamics by Corticotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Enhancement of Adult Hippocampal Neurogenesis Improves Behavioral Pattern Separation in Young and Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term plasticity in interneurons of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Zuclopenthixol Decanoate for Research
This technical guide provides a comprehensive overview of the chemical synthesis and purification of zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis workflow and its underlying mechanism of action.
Introduction to Zuclopenthixol Decanoate
Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, functioning as a potent antagonist of both dopamine (B1211576) D1 and D2 receptors.[2][3][4] It also exhibits high affinity for α1-adrenergic and 5-HT2 receptors.[2][3] The decanoate ester of zuclopenthixol is a long-acting injectable formulation.[1][2] This lipophilic pro-drug is typically dissolved in a vegetable oil vehicle for intramuscular administration.[5] Following injection, the ester slowly diffuses into the aqueous environment of the body, where it is hydrolyzed to release the active zuclopenthixol.[2][5] This slow-release mechanism allows for prolonged therapeutic action, making it suitable for maintenance therapy.[2][5]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the thioxanthene core, followed by the addition of the piperazine (B1678402) side chain, and finally, esterification with decanoyl chloride. The following protocols are based on procedures outlined in patent literature.[6][7]
Synthesis of Zuclopenthixol
The synthesis of the active pharmaceutical ingredient, zuclopenthixol, involves the following key steps:
Step 1: Preparation of 2-chloro-9-(2-propenylidene)thioxanthene
This step involves the dehydration of 2-chloro-9-allyl-9-hydroxythioxanthene.
-
Experimental Protocol:
-
Dissolve 100.00 g (0.346 mol) of 2-chloro-9-allyl-9-hydroxythioxanthene in 100 ml of toluene (B28343).
-
Heat the solution to 40°C.
-
Prepare a solution of 1.34 g (0.017 mol) of acetyl chloride in 41.19 g (0.403 mol) of acetic anhydride.
-
Add the acetyl chloride solution dropwise to the heated toluene solution, maintaining the temperature at approximately 40°C.
-
After the addition is complete, increase the reaction temperature to 50-55°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent by concentrating under reduced pressure to obtain 2-chloro-9-(2-propenylidene)thioxanthene.[6]
-
Step 2: Preparation of Zuclopenthixol Base
This step involves the reaction of the intermediate from Step 1 with N-(2-hydroxyethyl)piperazine.
-
Experimental Protocol:
-
In a 1L four-hole boiling flask, combine 90.00 g (0.332 mol) of 2-chloro-9-(2-propenylidene)thioxanthene and 215.21 g (1.65 mol) of N-(2-hydroxyethyl)piperazine.
-
Heat the mixture to 100°C with stirring.
-
Monitor the reaction by TLC until completion.
-
Remove the excess N-(2-hydroxyethyl)piperazine by vacuum distillation at a temperature of 100-135°C and a vacuum of 0.2-1 mmHg.[6][7] The resulting product is the zuclopenthixol base.
-
Esterification to this compound
The final step is the esterification of the zuclopenthixol base with decanoyl chloride.
-
Experimental Protocol:
-
Dissolve 50.00 g (0.125 mol) of zuclopenthixol in 500 ml of dichloromethane.
-
At room temperature, add 28.60 g (0.150 mol) of decanoyl chloride dropwise.
-
After the addition, reflux the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent by distillation under reduced pressure.
-
The crude product is this compound.[6]
-
Purification of Zuclopenthixol and its Decanoate Ester
Purification is a critical step to ensure the final product meets the required purity standards, typically greater than 98% for research and pharmaceutical applications.[4]
Purification of Zuclopenthixol Dihydrochloride (B599025) Salt
The patent describes a method for purifying the dihydrochloride salt of zuclopenthixol.
-
Experimental Protocol:
-
To the crude this compound from the esterification step, add 300 ml of ethyl acetate (B1210297).
-
Add an ethyl acetate solution containing hydrogen chloride dropwise until the pH is between 3 and 4.
-
Cool the solution to induce precipitation.
-
Filter the precipitate and dry under vacuum to obtain this compound dihydrochloride.[6]
-
Purification of Zuclopenthixol Base by Recrystallization
The patent also provides a method for obtaining pure zuclopenthixol base through hydrolysis of an ester intermediate followed by recrystallization.
-
Experimental Protocol:
-
A purified ester intermediate of zuclopenthixol is hydrolyzed using potassium hydroxide (B78521) in an 80% methanol/water solution at 50°C for 1 hour.
-
After removal of the solvent, the residue is extracted with toluene.
-
The toluene is removed under reduced pressure.
-
The resulting residue is recrystallized from cyclohexane (B81311) to yield pure zuclopenthixol.[6]
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of zuclopenthixol and its decanoate ester as derived from the provided search results.
| Step | Product | Yield | Purity (by HPLC) | Reference |
| Recrystallization of Zuclopenthixol | Zuclopenthixol | 86.17% | 99.7% | [7] |
| Preparation of this compound 2HCl | This compound Dihydrochloride | 90.12% | Not Specified | [6] |
| Preparation of Ciatyl Depot (Base) | This compound | 96.58% | Not Specified | [7] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Dopamine Signaling Pathway and Mechanism of Action
Zuclopenthixol exerts its antipsychotic effects by acting as an antagonist at dopamine D1 and D2 receptors, thereby blocking the downstream signaling cascades.
Caption: Antagonistic action of zuclopenthixol on dopamine D1/D2 signaling.
References
- 1. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zuclopenthixol ≥98% (HPLC) | 53772-83-1 [sigmaaldrich.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. CN103214453A - Separation and purification method of zuclopenthixol - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Solubility and Stability of Zuclopenthixol Decanoate in Research Vehicles
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of zuclopenthixol (B143822) decanoate (B1226879) in common research vehicles. The information compiled herein is designed to support preclinical and formulation development activities.
Introduction
Zuclopenthixol decanoate is the decanoic acid ester of zuclopenthixol, a thioxanthene-class antipsychotic. It is a highly lipophilic molecule, rendering it suitable for formulation as a long-acting injectable (depot) preparation. The decanoate ester is slowly released from an oily vehicle following intramuscular injection and is subsequently hydrolyzed to the active moiety, zuclopenthixol[1][2]. The selection of an appropriate vehicle is critical for ensuring the desired release profile, stability, and bioavailability of the drug product. This document provides a detailed examination of the solubility and stability of this compound in various research vehicles, along with protocols for their evaluation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₃ClN₂O₂S | [] |
| Molecular Weight | 555.22 g/mol | [] |
| Appearance | Clear, dark yellow, viscous, oily liquid | [] |
| Storage Temperature | -20°C | [] |
Solubility of this compound
This compound's lipophilic nature dictates its solubility profile. It is very slightly soluble in water but shows good solubility in various organic solvents and oils.
| Solvent/Vehicle | Solubility | Reference |
| Water | Very slightly soluble | |
| Ethanol (96%) | Very soluble | |
| Methylene Chloride | Very soluble | |
| Chloroform | Slightly soluble | [] |
| Ethyl Acetate | Slightly soluble | [] |
| Methanol | Slightly soluble | [] |
| Vegetable Oils (e.g., Viscoleo, Sesame Oil) | Soluble | [4] |
Quantitative solubility data for this compound in common research vehicles is not extensively published. The following table provides illustrative solubility data based on the known characteristics of long-chain fatty acid ester prodrugs in parenteral vehicles. Researchers should determine the precise solubility in their specific vehicle and conditions.
| Research Vehicle | Composition | Estimated Solubility (mg/mL) at 25°C |
| Miglyol® 812 | Medium-chain triglycerides (Caprylic/Capric Triglyceride) | > 200 |
| Sesame Oil | Long-chain triglycerides | > 150 |
| Castor Oil | Primarily ricinoleic acid triglycerides | > 100 |
| Ethyl Oleate | Fatty acid ethyl ester | > 250 |
| Benzyl Benzoate | Benzoate ester | > 300 |
Note: The values presented are estimates and should be confirmed experimentally.
Stability of this compound
The stability of this compound is a critical parameter for the development of a safe and effective drug product. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. Zuclopenthixol is known to degrade under acidic, basic, and oxidative conditions[5][6].
| Condition | Reagent | Observation |
| Acid Hydrolysis | 1N HCl | Significant degradation |
| Base Hydrolysis | 1N NaOH | Significant degradation |
| Oxidation | 3% H₂O₂ | Degradation observed |
| Thermal | 80°C | Stable |
| Photolytic | UV light | Stable |
Long-term stability data for this compound in various research vehicles is limited in the public domain. The following table provides an illustrative stability profile based on typical performance for such formulations. Stability should be assessed on a case-by-case basis for each specific formulation.
| Research Vehicle | Storage Condition | 3 Months (% Remaining) | 6 Months (% Remaining) |
| Miglyol® 812 | 25°C / 60% RH | > 99% | > 98% |
| Miglyol® 812 | 40°C / 75% RH | > 98% | > 95% |
| Sesame Oil | 25°C / 60% RH | > 99% | > 98% |
| Sesame Oil | 40°C / 75% RH | > 97% | > 94% |
Note: The values presented are illustrative and should be confirmed by a comprehensive stability study.
Experimental Protocols
This protocol outlines a general method for determining the solubility of this compound in an oil-based research vehicle using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining the solubility of this compound in an oil-based vehicle.
This protocol describes a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Caption: Key parameters for a stability-indicating HPLC method for this compound.
Degradation Pathway of Zuclopenthixol
The degradation of zuclopenthixol, the active moiety of this compound, can occur through several pathways, including hydrolysis of the decanoate ester, oxidation, and N-dealkylation. The following diagram illustrates the potential degradation and metabolic pathways.
Caption: Potential degradation and metabolic pathways of this compound.
Conclusion
The solubility and stability of this compound are critical attributes that must be thoroughly characterized during the development of long-acting injectable formulations. While it exhibits good solubility in a range of non-aqueous vehicles, its stability can be compromised under certain conditions, particularly pH extremes and oxidative stress. The protocols and data presented in this guide provide a framework for the systematic evaluation of this compound in various research vehicles, enabling the development of robust and reliable parenteral drug products. It is imperative that researchers conduct their own specific studies to confirm the solubility and stability within their chosen formulation and storage conditions.
References
The Transcriptomic Landscape of the Prefrontal Cortex Under the Influence of Zuclopenthixol Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct transcriptomic studies on the effects of zuclopenthixol (B143822) decanoate (B1226879) on the prefrontal cortex are limited. The quantitative data and specific protocols presented herein are synthesized based on extensive research into the effects of typical antipsychotics, particularly other long-acting injectables and dopamine (B1211576) D2 receptor antagonists, to provide a representative and plausible guide for research and development.
Introduction
Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, primarily functioning as an antagonist at dopamine D1 and D2 receptors.[1] Its long-acting decanoate formulation allows for sustained release, making it a cornerstone in the maintenance treatment of chronic schizophrenia.[2][3] The prefrontal cortex (PFC), a brain region pivotal for executive functions, is a key target for antipsychotic drugs.[4] Understanding the molecular adaptations, specifically the changes in gene expression, induced by chronic zuclopenthixol decanoate administration in the PFC is crucial for elucidating its therapeutic mechanisms and identifying novel pharmacological targets. This guide provides a comprehensive overview of the anticipated transcriptomic effects, detailed experimental methodologies for their investigation, and the underlying signaling pathways.
Quantitative Data on Gene Expression Changes
Chronic administration of typical antipsychotics is expected to induce significant changes in the gene expression profile of the prefrontal cortex. These alterations are believed to contribute to the long-term therapeutic effects of the treatment.[5] Based on studies of haloperidol (B65202) and other D2 receptor antagonists, the following tables summarize the anticipated differentially expressed genes (DEGs) in the rat PFC following chronic this compound treatment.[6][7][8]
Table 1: Anticipated Upregulated Genes in the Prefrontal Cortex
| Gene Symbol | Gene Name | Plausible Fold Change | Plausible p-value | Putative Function in PFC |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | 1.8 | < 0.05 | Immediate early gene, neuronal activity, plasticity |
| Arc | Activity-regulated cytoskeleton-associated protein | 1.6 | < 0.05 | Synaptic plasticity, memory consolidation |
| Homer1 | Homer scaffold protein 1 | 1.5 | < 0.05 | Postsynaptic density, glutamatergic signaling |
| Comt | Catechol-O-methyltransferase | 1.4 | < 0.05 | Dopamine metabolism |
| Bdnf | Brain-derived neurotrophic factor | 1.3 | < 0.05 | Neurogenesis, synaptic plasticity |
| Drd2 | Dopamine receptor D2 | 1.7 | < 0.05 | Upregulation in response to chronic blockade[9] |
| Gad1 | Glutamate decarboxylase 1 | 1.4 | < 0.05 | GABA synthesis, inhibitory neurotransmission |
Table 2: Anticipated Downregulated Genes in the Prefrontal Cortex
| Gene Symbol | Gene Name | Plausible Fold Change | Plausible p-value | Putative Function in PFC |
| Nr4a1 (Nur77) | Nuclear receptor subfamily 4 group A member 1 | -1.6 | < 0.05 | Immediate early gene, neuronal apoptosis, inflammation[10] |
| Reln | Reelin | -1.5 | < 0.05 | Neuronal migration, synaptic plasticity |
| Gria1 | Glutamate ionotropic receptor AMPA type subunit 1 | -1.4 | < 0.05 | Excitatory neurotransmission |
| Syt1 | Synaptotagmin 1 | -1.3 | < 0.05 | Neurotransmitter release |
| Camk2a | Calcium/calmodulin-dependent protein kinase II alpha | -1.5 | < 0.05 | Synaptic plasticity, learning and memory |
| Ppp1ca | Protein phosphatase 1 catalytic subunit alpha | -1.4 | < 0.05 | Signal transduction, dephosphorylation |
| Mbp | Myelin basic protein | -1.3 | < 0.05 | Myelination |
Experimental Protocols
Chronic Administration of this compound in a Rat Model
This protocol outlines the chronic administration of this compound to rats to model long-term treatment.
-
Animals: Male Sprague-Dawley rats (250-300g) are singly housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: this compound is diluted in a sterile vegetable oil vehicle to the desired concentration.
-
Administration:
-
Rats are randomly assigned to a vehicle control group or a this compound treatment group.
-
This compound is administered via deep intramuscular injection into the gluteal muscle.
-
A typical chronic dosing regimen would be 20 mg/kg every 3 weeks for a total of 5 injections. This regimen is designed to maintain stable plasma concentrations of zuclopenthixol.
-
Control animals receive an equivalent volume of the vehicle on the same schedule.
-
Animals are monitored daily for any adverse effects.
-
-
Tissue Collection: One week after the final injection, rats are euthanized by decapitation. The brain is rapidly removed and placed in an ice-cold brain matrix. The prefrontal cortex is dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[11]
RNA Extraction from Prefrontal Cortex Tissue
This protocol details the extraction of high-quality total RNA from the dissected PFC tissue.
-
Approximately 30-50 mg of frozen PFC tissue is placed in a pre-chilled 2 mL tube with ceramic beads.
-
1 mL of TRIzol reagent is added to the tube.
-
The tissue is homogenized using a bead mill homogenizer.
-
The homogenate is incubated at room temperature for 5 minutes.
-
200 µL of chloroform (B151607) is added, and the tube is vigorously shaken for 15 seconds.
-
The sample is incubated at room temperature for 3 minutes and then centrifuged at 12,000 x g for 15 minutes at 4°C.[12]
-
The upper aqueous phase containing the RNA is carefully transferred to a new tube.
-
500 µL of isopropanol (B130326) is added to precipitate the RNA. The sample is incubated at room temperature for 10 minutes and then centrifuged at 12,000 x g for 10 minutes at 4°C.
-
The supernatant is discarded, and the RNA pellet is washed with 1 mL of 75% ethanol (B145695).
-
The sample is centrifuged at 7,500 x g for 5 minutes at 4°C. The ethanol is removed, and the pellet is air-dried for 5-10 minutes.
-
The RNA pellet is resuspended in RNase-free water.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8).
RNA-Seq Library Preparation and Sequencing
This protocol outlines the preparation of sequencing libraries from the extracted RNA.
-
mRNA Isolation: Poly(A) mRNA is isolated from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: The isolated mRNA is fragmented into smaller pieces using divalent cations under elevated temperature.
-
First-Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using random hexamer primers and reverse transcriptase.
-
Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: The ends of the cDNA fragments are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters with a 'T' overhang are ligated to the adenylated cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to enrich for fragments with adapters on both ends and to add indexing sequences for multiplexing.
-
Library Quantification and Quality Control: The final library is quantified using qPCR and its size distribution is checked on a bioanalyzer.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads.
Bioinformatics Pipeline for Differential Gene Expression Analysis
This protocol describes the computational analysis of the raw sequencing data.[13][14][15][16][17]
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC.
-
Trimming: Adapters and low-quality bases are removed from the reads using a tool like Trimmomatic.
-
Alignment: The trimmed reads are aligned to a rat reference genome (e.g., rn6) using a splice-aware aligner such as STAR.
-
Read Quantification: The number of reads mapping to each gene is counted using featureCounts.
-
Differential Expression Analysis: The gene count matrix is analyzed for differential expression between the this compound and vehicle groups using DESeq2 or edgeR in R. This analysis includes normalization, dispersion estimation, and statistical testing.
-
Functional Enrichment Analysis: The list of differentially expressed genes is subjected to Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify over-represented biological functions and pathways.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway modulation by zuclopenthixol.
Experimental Workflow Diagram
Caption: Experimental workflow for transcriptomic analysis.
References
- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. The prefrontal cortex: a target for antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic drugs elevate mRNA levels of presynaptic proteins in the frontal cortex of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of antipsychotic drugs on gene expression in the prefrontal cortex and nucleus accumbens in the spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative gene expression study of the chronic exposure to clozapine and haloperidol in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Stereospecific effect of flupenthixol on neuroreceptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 11. Video: Collection of Frozen Rodent Brain Regions for Downstream Analyses [jove.com]
- 12. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Zuclopenthixol Decanoate Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of zuclopenthixol (B143822) decanoate (B1226879), a long-acting antipsychotic, for behavioral research in rodent models. The following protocols and data have been synthesized from preclinical research to ensure safe and effective application in experimental settings.
Introduction
Zuclopenthixol decanoate is the decanoic acid ester of zuclopenthixol, a thioxanthene-class antipsychotic with potent dopamine (B1211576) D1 and D2 receptor antagonist properties.[1] Its formulation as a depot injection allows for slow release from an oil-based vehicle, resulting in a prolonged duration of action, making it suitable for chronic studies in rodents.[1][2] Upon intramuscular administration, the decanoate ester is gradually released and hydrolyzed to the active compound, zuclopenthixol.[1] This long-acting profile is advantageous for maintaining stable plasma concentrations and minimizing the stress associated with frequent injections in behavioral experiments.
Data Presentation
Table 1: Recommended Administration Parameters for Rodents
| Parameter | Mice | Rats | Reference(s) |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) | [3] |
| Injection Site | Gluteal muscle, Quadriceps muscle | Gluteal muscle, Quadriceps muscle | [3][4][5][6] |
| Needle Gauge | 25-27 G | 23-25 G | [3] |
| Maximum Injection Volume | 0.05 mL | 0.2 mL | [3] |
Table 2: Reported Dosages of this compound in Rodent Behavioral Studies
| Species | Behavioral Test/Model | Dosage Range (mg/kg) | Study Outcome | Reference(s) |
| Rat | Chronic administration (Reproductive toxicity) | 30 mg/kg/day (oral zuclopenthixol) | Increased incidence of certain tumors with chronic high-dose administration. | [3] |
| Rat | Chronic administration (Maternal toxicity) | 50 mg/kg (IM) | Depression of maternal body weight. | [4] |
| Mouse | Acute and Subchronic Administration (Anti-aggressive effects) | 0.025 - 0.4 mg/kg (IP of zuclopenthixol) | Dose-dependent decrease in offensive behaviors. | Not explicitly stated for decanoate, but relevant for dose-finding. |
Note: Specific dose-response studies for this compound in various rodent behavioral models are limited in publicly available literature. The provided dosages are based on general toxicity and related compound studies. Researchers should conduct pilot studies to determine the optimal dose for their specific behavioral paradigm.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound solution (e.g., Clopixol Depot®, 200 mg/mL)[7]
-
Sterile vehicle for dilution (e.g., sterile sesame oil or other medium-chain triglycerides)
-
Sterile syringes (1 mL)
-
Sterile needles (appropriate gauge for dilution and administration)
-
Vortex mixer
-
Sterile vials
Procedure:
-
Determine the final concentration needed. Based on the desired dosage (mg/kg) and the average weight of the rodents, calculate the required concentration of the dosing solution. Given the high concentration of the commercial formulation, dilution is often necessary for accurate dosing in small animals.
-
Aseptically withdraw the required volume of this compound from the ampoule or vial using a sterile needle and syringe.
-
Transfer the solution to a sterile vial.
-
Add the calculated volume of sterile vehicle to the vial to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
Store the diluted solution according to the manufacturer's instructions, typically protected from light.
Protocol 2: Intramuscular Administration in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 0.3 mL or 0.5 mL for accurate low-volume administration)
-
Sterile needles (see Table 1 for recommended gauges)
-
Cotton swabs
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For intramuscular injections, firm but gentle handling is crucial.
-
Site Preparation: Swab the injection site (gluteal or quadriceps muscle) with 70% ethanol and allow it to dry.
-
Needle Insertion: Insert the needle into the muscle at a 90-degree angle. Be cautious to avoid hitting the femur or sciatic nerve.
-
Aspiration: Gently pull back the plunger to check for blood. If blood appears, withdraw the needle and select a new injection site. This ensures the injection is intramuscular and not intravenous.
-
Injection: Inject the solution slowly and steadily to minimize tissue damage.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site with a dry cotton swab if necessary.
-
Post-injection Monitoring: Monitor the animal for any signs of distress, discomfort, or adverse reactions at the injection site.
Mandatory Visualization
Caption: Experimental workflow for this compound studies in rodents.
Caption: Simplified signaling pathway of zuclopenthixol's antagonist action on dopamine receptors.
References
Application Notes and Protocols for Preclinical Dose-Response Assessment of Zuclopenthixol Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zuclopenthixol (B143822) is a typical antipsychotic of the thioxanthene (B1196266) class, functioning primarily as a dopamine (B1211576) D1 and D2 receptor antagonist.[1] It also exhibits high affinity for α1-adrenergic and 5-HT2 receptors, with weaker antihistaminic (H1) and negligible muscarinic cholinergic receptor activity.[1] Zuclopenthixol decanoate (B1226879) is a long-acting injectable (depot) formulation designed for sustained release, providing a prolonged therapeutic effect.[1] This formulation is particularly useful for maintenance treatment in chronic psychosis, where patient compliance with oral medication may be a concern.[2]
These application notes provide an overview of the preclinical models and protocols used to evaluate the dose-response relationship of zuclopenthixol decanoate. Due to a notable lack of comprehensive, publicly available dose-response studies for this compound in preclinical models, this document synthesizes available information and provides standardized protocols for key behavioral assays.[3][4]
Mechanism of Action and Signaling Pathway
The antipsychotic effects of zuclopenthixol are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the dopaminergic hyperactivity associated with the positive symptoms of psychosis. Its activity at other receptors, such as 5-HT2 and α1-adrenergic receptors, may contribute to its overall pharmacological profile, including both therapeutic effects and side effects.
Preclinical Models for Antipsychotic Efficacy
Several established rodent models are utilized to assess the potential antipsychotic activity of compounds. These models primarily evaluate the ability of a drug to counteract behaviors induced by psychostimulants or to measure specific domains of psychopathology, such as sensorimotor gating deficits.
Key Preclinical Behavioral Models:
-
Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia. Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. The ability of a test compound to attenuate this hyperactivity is indicative of its dopamine receptor blocking activity.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia. Antipsychotic drugs can restore these deficits in animal models.
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to interfere with a learned avoidance behavior, a characteristic feature of clinically effective antipsychotics. The selective suppression of avoidance without impairing the ability to escape an aversive stimulus is a key indicator of antipsychotic potential.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This protocol assesses the ability of this compound to reduce locomotor hyperactivity induced by amphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound solution
-
d-Amphetamine sulfate (B86663) solution
-
Vehicle (e.g., sesame oil for decanoate, saline for amphetamine)
-
Open-field activity chambers equipped with infrared photobeams
-
Syringes and needles for subcutaneous (s.c.) or intramuscular (i.m.) injection
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Administer this compound (i.m.) at various doses (e.g., 5, 10, 20 mg/kg) or vehicle. Due to the long-acting nature of the decanoate formulation, administration should occur several days to weeks prior to testing to allow for the establishment of steady-state levels.
-
On the test day, allow a 30-minute habituation period in the activity chambers.
-
Administer d-amphetamine sulfate (e.g., 1.5 mg/kg, s.c.) or saline.
-
-
Data Collection: Immediately after amphetamine administration, record locomotor activity (e.g., beam breaks, distance traveled) for 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity counts using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound on amphetamine-induced hyperactivity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
This protocol evaluates the ability of this compound to restore sensorimotor gating deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound solution
-
Vehicle (e.g., sesame oil)
-
Startle response measurement system with sound-attenuating chambers
-
Syringes and needles for i.m. injection
Procedure:
-
Drug Administration: Administer this compound (i.m.) at various doses or vehicle. As with the hyperlocomotion test, allow sufficient time for the drug to reach steady-state levels.
-
Acclimation: On the test day, place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
Data Collection: Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100. Analyze the data using a two-way ANOVA (dose x prepulse intensity) to determine the effect of this compound on PPI.
Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the effect of this compound on learned avoidance behavior.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound solution
-
Vehicle (e.g., sesame oil)
-
Two-way shuttle boxes with a grid floor for footshock delivery and a conditioned stimulus (e.g., light or tone).
-
Syringes and needles for i.m. injection
Procedure:
-
Training:
-
Place a rat in the shuttle box.
-
Each trial begins with the presentation of a conditioned stimulus (CS) (e.g., a light) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.
-
If the rat does not move, an unconditioned stimulus (US) (e.g., a mild footshock, 0.5 mA for 5 seconds) is delivered. Movement to the other compartment during the US is an escape response.
-
Train rats for a set number of trials (e.g., 30-50 trials per day) until they reach a stable performance criterion (e.g., >80% avoidance).
-
-
Drug Administration: Once trained, administer this compound (i.m.) at various doses or vehicle.
-
Testing: At a predetermined time after drug administration, place the rat in the shuttle box and conduct a test session (e.g., 30 trials) using the same procedure as in training.
-
Data Analysis: The primary endpoints are the number (or percentage) of avoidance responses, escape responses, and escape failures. A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly increasing the number of escape failures. Analyze the data using a one-way ANOVA.
Dose-Response Relationship of this compound
Receptor Binding Affinity
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D1 | High |
| Dopamine D2 | High |
| α1-Adrenergic | High |
| Serotonin 5-HT2 | High |
| Histamine H1 | Weaker |
| Muscarinic Cholinergic | Negligible |
| (Source: DrugBank Online, 2007)[1] |
Preclinical Behavioral Effects (Qualitative Dose-Response)
| Dose Range | Expected Effect in Amphetamine-Induced Hyperlocomotion | Expected Effect in Prepulse Inhibition | Expected Effect in Conditioned Avoidance Response | Potential Side Effects |
| Low | Minimal to no reduction in hyperactivity. | Potential for some restoration of PPI deficits. | Minimal to no effect on avoidance. | Mild sedation. |
| Medium | Significant, dose-dependent reduction in hyperactivity. | Significant restoration of PPI deficits. | Dose-dependent decrease in avoidance responses with no increase in escape failures. | Moderate sedation, potential for mild extrapyramidal symptoms (EPS). |
| High | Strong suppression of locomotor activity. | Strong restoration of PPI, may be confounded by general motor suppression. | Significant decrease in avoidance responses, potential for increased escape failures indicating motor impairment. | Pronounced sedation, catalepsy, significant EPS. |
Note: This table is a qualitative representation based on the known pharmacology of typical antipsychotics and is not based on direct, comprehensive preclinical studies of this compound.
Conceptual Dose-Response Relationship
Conclusion
This compound is a long-acting antipsychotic with a well-established mechanism of action primarily involving dopamine D2 receptor antagonism. While standardized preclinical models exist to evaluate the efficacy of antipsychotics, there is a significant gap in the literature regarding the specific dose-response relationship of the decanoate formulation of zuclopenthixol in these models. The protocols provided here offer a framework for conducting such studies. Future preclinical research should aim to generate quantitative dose-response data for this compound in models of amphetamine-induced hyperlocomotion, prepulse inhibition, and conditioned avoidance response to better characterize its preclinical profile and aid in the development of novel antipsychotic agents.
References
Application Notes and Protocols for Intramuscular Injection of Zuclopenthixol Decanoate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intramuscular (IM) administration of zuclopenthixol (B143822) decanoate (B1226879) to mice. This long-acting injectable antipsychotic is formulated in an oil-based vehicle, requiring specific techniques for accurate and safe delivery.
Introduction
Zuclopenthixol decanoate is a thioxanthene-class antipsychotic agent widely used in the management of schizophrenia.[1][2] Its long-acting formulation, an ester of zuclopenthixol dissolved in a vegetable oil vehicle, allows for slow release from the intramuscular depot, resulting in sustained therapeutic plasma concentrations over several weeks.[3][4][5] This makes it a valuable tool in preclinical research for studying the long-term effects of antipsychotic treatment in rodent models.
The protocol outlined below is designed to ensure proper handling of the viscous, oil-based solution and precise administration into the thigh muscles of mice, while minimizing tissue injury and animal distress.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intramuscular injection of this compound in mice.
Table 1: Recommended Injection Parameters for Mice
| Parameter | Recommendation | Source(s) |
| Injection Site | Quadriceps or Biceps Femoris (Hind Limb) | [6][7] |
| Injection Volume (per site) | 25 - 50 µL (0.025 - 0.05 mL) | [6][7][8][9][10][11] |
| Needle Gauge | 25 - 27 G | [10][12][13] |
| Needle Length | 1/2 to 5/8 inch | [12] |
Table 2: Suggested Dosage Range of this compound in Mice
| Dosage Range (Subcutaneous Administration) | Notes | Source(s) |
| 10 - 50 mg/kg | This dosage range is based on a subcutaneous study in mice and can serve as a starting point for dose-finding studies for intramuscular administration. | [14][15] |
Note: Optimal dosage for intramuscular administration may vary and should be determined empirically for each specific study.
Experimental Protocols
Materials
-
This compound solution (e.g., Clopixol Depot®)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge, 1/2 to 5/8 inch length)
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device (optional)
-
Sharps container
Animal Preparation
-
Acclimatize mice to the laboratory environment for a minimum of 72 hours before the experiment.
-
Ensure mice are in good health and of the appropriate age and weight for the study.
-
Just prior to injection, weigh each mouse to accurately calculate the dose volume.
Dosing Preparation
-
This compound is a viscous oil. To facilitate accurate dosing, it is recommended to warm the vial or ampoule to room temperature if it has been refrigerated.
-
Gently roll the vial between the palms to ensure a homogenous solution. Do not shake vigorously, as this can introduce air bubbles.
-
Using a sterile syringe and a new sterile needle for each animal, draw up the calculated volume of this compound.
-
Expel any air bubbles from the syringe.
Intramuscular Injection Procedure
-
Restraint:
-
Properly restrain the mouse to immobilize the hind limb. This can be achieved manually by a trained handler or with a suitable restraint device. One common manual method is to grasp the loose skin over the neck and back, securing the tail with the same hand or the other hand.
-
-
Site Preparation:
-
Identify the injection site on the quadriceps (anterior thigh) or biceps femoris (posterior thigh) muscle of the hind limb.
-
Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Needle Insertion and Injection:
-
With the hind limb extended, insert the needle into the belly of the muscle at a 90-degree angle. Be cautious to avoid the femur and the sciatic nerve, which runs along the posterior aspect of the femur.
-
Gently aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly and steadily inject the full volume of the drug into the muscle.
-
Withdraw the needle smoothly.
-
Apply gentle pressure to the injection site for a few seconds with a sterile gauze pad to prevent leakage.
-
-
Post-Injection Monitoring:
-
Immediately after the injection, return the mouse to its home cage and monitor for any signs of distress, including lameness, swelling at the injection site, or changes in behavior.
-
Continue to monitor the animals daily for the first few days and then regularly throughout the study period for any local or systemic adverse effects.
-
Visualizations
Experimental Workflow
Caption: Workflow for IM injection of this compound in mice.
Signaling Pathway of Zuclopenthixol
Caption: Antagonistic action of zuclopenthixol on various receptors.
References
- 1. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. psychiatry.ru [psychiatry.ru]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. go.drugbank.com [go.drugbank.com]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
- 7. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. services.anu.edu.au [services.anu.edu.au]
- 12. queensu.ca [queensu.ca]
- 13. Needle Size | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 14. lundbeck.com [lundbeck.com]
- 15. pdf.hres.ca [pdf.hres.ca]
Application Notes & Protocols: Calculating Appropriate Zuclopenthixol Decanoate Dosage for Long-Term Animal Studies
Introduction
Zuclopenthixol (B143822) is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class.[1][2] Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1][2][3] It also exhibits high affinity for alpha-1 adrenergic and 5-HT2 serotonin (B10506) receptors, with weaker antihistamine (H1) activity and minimal effects on muscarinic cholinergic receptors.[1][2][4]
For long-term preclinical studies, the decanoate (B1226879) ester of zuclopenthixol is the preferred formulation. Zuclopenthixol decanoate is a long-acting injectable (LAI), or "depot," preparation where the active drug is dissolved in a thin vegetable oil vehicle (Viscoleo).[5] Following deep intramuscular injection, the ester is slowly released from the oil depot and subsequently hydrolyzed to release the active zuclopenthixol.[1] This delivery system ensures stable, continuous drug exposure over several weeks, making it ideal for chronic animal studies by reducing the need for frequent handling and minimizing fluctuations in plasma concentration.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to calculate, validate, and administer this compound for long-term animal studies, ensuring both scientific validity and animal welfare.
Mechanism of Action
The antipsychotic effects of zuclopenthixol are primarily attributed to its blockade of postsynaptic dopamine receptors. This antagonism helps to normalize dopaminergic hyperactivity, which is implicated in the pathophysiology of psychosis.
References
Zuclopenthixol-Decanoat als Instrument zur Induktion extrapyramidaler Symptome in Tiermodellen: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben den Einsatz von Zuclopenthixol-Decanoat, einem langwirksamen Antipsychotikum, zur Induktion extrapyramidaler Symptome (EPS) in Tiermodellen. Diese Modelle sind für das Screening und die Bewertung potenzieller neuer Therapeutika zur Behandlung von medikamenteninduzierten Bewegungsstörungen von entscheidender Bedeutung.
Einleitung
Zuclopenthixol ist ein Thioxanthen-Derivat, das als potenter Antagonist an Dopamin-D1- und D2-Rezeptoren wirkt.[1][2] Seine langwirksame Decanoat-Ester-Formulierung ermöglicht eine verzögerte Freisetzung und eine verlängerte pharmakologische Wirkung, was es zu einem geeigneten Werkzeug für die Induktion chronischer extrapyramidaler Symptome in präklinischen Studien macht.[3] Das Blockieren der dopaminergen Signalwege im nigrostriatalen System durch Zuclopenthixol führt zu einer Reihe von Bewegungsstörungen, die die beim Menschen beobachteten extrapyramidalen Symptome nachahmen.[4][5]
Pathophysiologie und Signalwege
Die Induktion extrapyramidaler Symptome durch Zuclopenthixol-Decanoat ist primär auf seine antagonistische Wirkung auf Dopaminrezeptoren im nigrostriatalen Signalweg zurückzuführen. Dieser Signalweg ist entscheidend für die Steuerung der Motorik.
-
Dopamin-D2-Rezeptor-Blockade: Die Blockade postsynaptischer D2-Rezeptoren in den striatalen GABAergen mittelgroßen stacheligen Neuronen des indirekten Signalwegs führt zu einer Enthemmung des Globus pallidus externus. Dies resultiert in einer erhöhten Hemmung des subthalamischen Kerns, was wiederum zu einer verminderten exzitatorischen Stimulation des Globus pallidus internus/Substantia nigra pars reticulata (GPi/SNr)-Komplexes führt. Letztendlich wird die thalamische Aktivität enthemmt, was zu unwillkürlichen Bewegungen führt.[1][4]
-
Dopamin-D1-Rezeptor-Blockade: Die Blockade von D1-Rezeptoren im direkten Signalweg reduziert die exzitatorische Wirkung von Dopamin auf die striatalen Neuronen, die direkt zum GPi/SNr projizieren. Dies führt zu einer verminderten Hemmung des GPi/SNr und folglich zu einer verstärkten Hemmung des Thalamus, was zu motorischen Defiziten wie Akinesie und Bradykinesie beitragen kann.[6]
Die chronische Blockade dieser Rezeptoren kann zu neuroadaptiven Veränderungen führen, einschließlich einer Hochregulierung der Dopaminrezeptoren, was zur Entwicklung von Spätdyskinesien beitragen kann.
Abbildung 1: Vereinfachtes Diagramm der dopaminergen Signalwege, die an EPS beteiligt sind.
Quantitative Daten aus Tiermodellen
Die Quantifizierung von EPS in Tiermodellen ist entscheidend für die Bewertung der Wirksamkeit von Testsubstanzen. Die folgende Tabelle fasst repräsentative quantitative Daten zusammen, die aus Studien mit Antipsychotika-induzierten EPS-Modellen stammen. Spezifische Daten für Zuclopenthixol-Decanoat sind rar; daher werden Daten aus Haloperidol-Modellen als Referenz bereitgestellt, da beide Medikamente als typische Antipsychotika mit einem hohen Risiko für EPS gelten.
| Extrapyramidales Symptom | Tiermodell | Verwendetes Antipsychotikum | Dosis und Verabreichung | Beobachtete Effekte (Quantitative Daten) |
| Katalepsie | Ratte (Sprague-Dawley) | Haloperidol | 0,5 - 2,0 mg/kg, i.p. | Dosisabhängiger Anstieg der Abstiegszeit im Bar-Test (von ~10s bei Kontrolle auf >180s bei 2,0 mg/kg). |
| Vakuöse Kaubewegungen (VCMs) | Ratte (Sprague-Dawley) | Haloperidol-Decanoat | 21 mg/kg, i.m., alle 3 Wochen | Signifikanter Anstieg der Anzahl der VCMs nach 12-wöchiger Behandlung (von <5 auf >30 pro 2-Minuten-Intervall).[1] |
| Lokomotorische Aktivitätsunterdrückung | Ratte (Long-Evans) | Haloperidol | 0,1 - 0,3 mg/kg, i.p. | Dosisabhängige Reduktion der Gesamtstrahlunterbrechungen in Aktivitätskammern (Reduktion um 50-80% im Vergleich zur Kontrolle).[7] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Methoden zur Induktion und Bewertung von EPS in Nagetiermodellen.
Induktion von extrapyramidalen Symptomen
Abbildung 2: Allgemeiner Arbeitsablauf zur Induktion und Bewertung von EPS.
Protokoll 4.1.1: Chronische Verabreichung von Zuclopenthixol-Decanoat
-
Tierart: Männliche Sprague-Dawley-Ratten (200-250 g).
-
Akklimatisierung: Die Tiere eine Woche lang unter Standardlaborbedingungen (12-Stunden-Hell-Dunkel-Zyklus, freier Zugang zu Futter und Wasser) halten.
-
Baseline-Messungen: Führen Sie vor der Behandlung Baseline-Bewertungen für Katalepsie, VCMs und lokomotorische Aktivität durch.
-
Zubereitung des Medikaments: Zuclopenthixol-Decanoat (in Öl gelöst) auf die gewünschte Konzentration verdünnen. Eine typische Dosis zur Induktion von EPS-ähnlichen Symptomen in Ratten, extrapoliert aus klinischen Daten und Haloperidol-Modellen, liegt im Bereich von 20-50 mg/kg.
-
Verabreichung: Injizieren Sie das Zuclopenthixol-Decanoat tief intramuskulär (i.m.) in den Glutealmuskel. Wiederholen Sie die Injektion alle 3-4 Wochen, um eine konstante Medikamentenexposition aufrechtzuerhalten.
-
Kontrollgruppe: Verabreichen Sie der Kontrollgruppe das Trägeröl (z. B. Sesamöl) nach dem gleichen Zeitplan.
Bewertung der Katalepsie (Bar-Test)
Die Katalepsie, ein Zustand motorischer Unbeweglichkeit, wird üblicherweise mit dem Bar-Test gemessen.
Protokoll 4.2.1: Bar-Test
-
Gerät: Ein horizontaler Stab (ca. 0,5 cm Durchmesser), der 9 cm über der Arbeitsfläche angebracht ist.
-
Verfahren: a. Platzieren Sie die Vorderpfoten der Ratte vorsichtig auf dem Stab, während die Hinterpfoten auf der Bank bleiben. b. Starten Sie sofort eine Stoppuhr. c. Messen Sie die Zeit, bis die Ratte beide Vorderpfoten vom Stab entfernt (Abstiegszeit). d. Legen Sie eine maximale Testdauer fest (z. B. 180 Sekunden), um eine übermäßige Belastung zu vermeiden.
-
Datenerfassung: Führen Sie den Test zu festgelegten Zeitpunkten nach der Medikamentenverabreichung durch (z. B. wöchentlich). Zeichnen Sie die Abstiegszeit für jede Ratte auf.
Bewertung von vakuösen Kaubewegungen (VCMs)
VCMs sind ein Nagetiermodell für Spätdyskinesien, die durch stereotype, zwecklose Kaubewegungen gekennzeichnet sind.
Protokoll 4.3.1: VCM-Bewertung
-
Beobachtungskäfig: Ein transparenter Plexiglaskäfig (z. B. 20x20x30 cm) mit Spiegeln, die eine klare Sicht auf den orofazialen Bereich der Ratte ermöglichen.
-
Verfahren: a. Setzen Sie die Ratte einzeln in den Beobachtungskäfig und lassen Sie sie 2 Minuten zur Akklimatisierung. b. Beobachten Sie die Ratte für einen festgelegten Zeitraum (z. B. 2-5 Minuten) und zählen Sie die Anzahl der VCMs. c. VCMs werden als einzelne Mundbewegungen in der vertikalen Ebene definiert, die nicht mit dem Kauen von Futter, dem Trinken oder der Fellpflege verbunden sind. Zungen protrusionen können ebenfalls aufgezeichnet werden.
-
Datenerfassung: Führen Sie die VCM-Bewertungen wöchentlich oder zweiwöchentlich durch. Die Beobachter sollten für die Behandlungsbedingungen blind sein, um Verzerrungen zu minimieren.
Bewertung der lokomotorischen Aktivität
Die Unterdrückung der lokomotorischen Aktivität ist ein Maß für die akinesieähnlichen Effekte von Antipsychotika.
Protokoll 4.4.1: Messung der lokomotorischen Aktivität
-
Gerät: Automatisierte Aktivitätsüberwachungskammern, die mit Infrarot-Fotostrahlen ausgestattet sind.
-
Verfahren: a. Setzen Sie die Ratte einzeln in die Mitte der Aktivitätskammer. b. Lassen Sie die Aufzeichnung der lokomotorischen Aktivität für einen festgelegten Zeitraum (z. B. 60 Minuten) laufen. c. Die Software zeichnet die Anzahl der Strahlunterbrechungen auf, die als Maß für die horizontale Aktivität (Gesamtstrecke) und die vertikale Aktivität (Aufrichten) dienen.
-
Datenerfassung: Führen Sie die Tests zu relevanten Zeitpunkten nach der Medikamentenverabreichung durch. Vergleichen Sie die Aktivitätsniveaus zwischen den mit Zuclopenthixol-Decanoat und den mit dem Träger behandelten Gruppen.
Schlussfolgerung
Die Verwendung von Zuclopenthixol-Decanoat zur Induktion extrapyramidaler Symptome in Tiermodellen bietet eine wertvolle Plattform für die Untersuchung der Pathophysiologie von medikamenteninduzierten Bewegungsstörungen und für das Screening neuer therapeutischer Wirkstoffe. Die in diesem Dokument beschriebenen Protokolle bieten standardisierte Methoden zur zuverlässigen Induktion und Quantifizierung dieser Symptome. Forscher sollten die Dosierungen und Beobachtungszeiträume sorgfältig auf ihre spezifischen Forschungsfragen abstimmen.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Extrapyramidal side effects during chronic combined dopamine D1 and D2 antagonist treatment in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Plasma Levels of Zuclopenthixol in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Zuclopenthixol (B143822) is a typical antipsychotic medication of the thioxanthene (B1196266) class used in the management of schizophrenia and other psychotic disorders.[1] It functions primarily as an antagonist of dopamine (B1211576) D1 and D2 receptors.[1][2] Monitoring plasma concentrations of zuclopenthixol in preclinical research is crucial for establishing pharmacokinetic profiles, assessing drug metabolism, and determining the relationship between plasma levels and pharmacodynamic effects. These application notes provide detailed protocols for the quantification of zuclopenthixol in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
2. Mechanism of Action: Dopamine Receptor Antagonism
Zuclopenthixol exerts its antipsychotic effects by blocking dopamine receptors in the brain, specifically the D1 and D2 subtypes.[1] This antagonism modulates downstream signaling pathways, helping to alleviate the symptoms of psychosis. The binding affinities (Ki) of zuclopenthixol for these receptors are provided in the table below.
| Receptor | Binding Affinity (Ki) in nM |
| Dopamine D1 | 9.8[3] |
| Dopamine D2 | 1.5[3] |
Diagram: Simplified Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor and its antagonism by zuclopenthixol.
3. Experimental Protocols
This section outlines the protocols for sample preparation and LC-MS/MS analysis of zuclopenthixol in plasma.
3.1. Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4][5]
Diagram: Protein Precipitation Workflow
Caption: Experimental workflow for plasma sample preparation using protein precipitation.
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard (IS) working solution (e.g., zuclopenthixol-d4 at 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for direct injection, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase for a concentration step.
3.2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
MS/MS Parameters:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zuclopenthixol | 401.0 | 142.0[6] |
| Zuclopenthixol-d4 (IS) | 405.0 | 142.0 |
4. Bioanalytical Method Validation
The analytical method should be validated according to ICH M10 guidelines to ensure its reliability for preclinical studies.[7][8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over a defined concentration range (e.g., 0.1 - 100 ng/mL)[9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV[8] |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ)[8] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[8] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration. |
5. Preclinical Pharmacokinetic Data
The following tables summarize pharmacokinetic parameters of zuclopenthixol in various preclinical species. This data is essential for dose selection and interpretation of toxicology and efficacy studies.
Pharmacokinetic Parameters of Zuclopenthixol in Dogs [10]
| Formulation | Tmax (hours) |
| Zuclopenthixol Dihydrochloride (aqueous solution) | ~1 |
| Zuclopenthixol Acetate (in oil) | ~36 |
| Zuclopenthixol Decanoate (in oil) | ~96 |
Acute Toxicity Data in Rodents [11]
| Species | Route | LD50 (mg/kg) |
| Mouse | Oral | 539-653 |
| Mouse | Intravenous | 85-91 |
| Rat | Oral | 320-386 |
| Rat | Intramuscular | >800 |
The protocols and data presented in these application notes provide a comprehensive guide for the reliable monitoring of zuclopenthixol plasma levels in a preclinical research setting. The use of a validated LC-MS/MS method ensures the accuracy and precision of pharmacokinetic data, which is fundamental for the successful development of new therapeutic strategies involving zuclopenthixol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. psychiatry.ru [psychiatry.ru]
- 11. lundbeck.com [lundbeck.com]
Protocol for Co-administration of Zuclopenthixol Acetate and Decanoate in a Research Setting
Application Note: This document provides a detailed protocol for the co-administration of zuclopenthixol (B143822) acetate (B1210297) and zuclopenthixol decanoate (B1226879) for research purposes. It is intended for researchers, scientists, and drug development professionals. This protocol is synthesized from established clinical guidelines and pharmacological data and is not intended to replace clinical judgment or institutional review board (IRB) protocols. All research involving human subjects must be conducted in accordance with the Declaration of Helsinki and receive approval from an appropriate ethics committee.
Introduction
Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class that acts primarily as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2][3][4] It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors.[1][4] Zuclopenthixol is available in two long-acting injectable formulations: a shorter-acting acetate ester and a longer-acting decanoate ester.
-
Zuclopenthixol Acetate (Acuphase®): Intended for the initial treatment of acute psychosis and mania.[5][6][7][8][9] Its effects are seen within 2 hours, peak at around 36 hours, and last for up to 72 hours.[5][7]
-
Zuclopenthixol Decanoate (Clopixol Depot®): Used for maintenance therapy in chronic psychoses to ensure patient compliance.[10][11][12] It provides a sustained release of the drug for 2 to 4 weeks.[12]
The co-administration of zuclopenthixol acetate and decanoate can be a valuable strategy in a research context to study the transition from acute to maintenance therapy in psychotic disorders. A single co-injection of both formulations may improve the management of psychotic symptoms in both the acute phase and as maintenance therapy.[10][13]
Quantitative Data Summary
The following tables summarize key quantitative data for the co-administration protocol.
Table 1: Pharmacokinetic Parameters
| Parameter | Zuclopenthixol Acetate | This compound | Source(s) |
| Time to Peak Plasma Concentration | 24 - 36 hours | Approximately 1 week | [5][7][14] |
| Duration of Action | Up to 72 hours | 2 - 4 weeks | [5][7][12] |
| Half-life | Not explicitly stated for acetate ester | 19 days (reflecting release from depot) | [1][12] |
Table 2: Dosing Regimen for Co-administration
| Formulation | Initial Dose (Day 0) | Subsequent Dosing | Maximum Cumulative Dose (Acetate) | Source(s) |
| Zuclopenthixol Acetate | 50 - 150 mg | May be repeated after 2-3 days if necessary. An additional injection may be given 1-2 days after the first. | 400 mg over a 2-week period (not to exceed 4 injections) | [5][8][9][11][15] |
| This compound | 200 - 400 mg (co-injected with the last acetate dose) | Repeated every 2 weeks | Not Applicable | [13] |
Experimental Protocols
Subject Recruitment and Screening
-
Inclusion Criteria:
-
Adult subjects (18-65 years of age).
-
Diagnosis of schizophrenia or other psychotic disorders according to established diagnostic criteria (e.g., DSM-5).
-
Informed consent obtained from the subject or their legally authorized representative.
-
Subjects who have previously tolerated first-generation antipsychotics.[5]
-
-
Exclusion Criteria:
-
Pregnant or breastfeeding individuals.[5]
-
Patients with a known hypersensitivity to zuclopenthixol or other thioxanthenes.[11]
-
Patients with severe cardiovascular disorders, renal, or hepatic impairment.[5][15]
-
Patients with Parkinson's disease or dementia with Lewy Bodies.[5]
-
Patients in a comatose state or with acute alcohol, barbiturate, or opiate intoxication.[11]
Co-administration Protocol
Objective: To investigate the efficacy and safety of a single co-injection of zuclopenthixol acetate and decanoate for the management of acute psychosis and transition to maintenance therapy.
Materials:
-
Zuclopenthixol acetate 50 mg/mL injection solution.[7]
-
This compound 200 mg/mL injection solution.[7]
-
Sterile syringes and needles for intramuscular injection.
-
Standard monitoring equipment (for vital signs, ECG, etc.).
-
Rating scales for psychotic symptoms (e.g., Positive and Negative Syndrome Scale - PANSS, Brief Psychiatric Rating Scale - BPRS).
-
Scales for extrapyramidal symptoms (e.g., Simpson-Angus Scale - SAS, Barnes Akathisia Rating Scale - BARS).
Procedure:
-
Baseline Assessment:
-
Obtain and document baseline vital signs, including blood pressure, heart rate, respiratory rate, and temperature.
-
Perform a baseline ECG to assess for any pre-existing cardiac abnormalities, particularly QTc prolongation.[15]
-
Administer baseline psychiatric and side-effect rating scales.
-
-
Initial Administration (Day 0):
-
Transition to Co-administration (e.g., Day 3 or as clinically indicated):
-
Monitoring:
-
Monitor vital signs at regular intervals for the first 72 hours post-injection.[5][7]
-
Continuously monitor for extrapyramidal symptoms (EPS) and have antiparkinsonian medication (e.g., benztropine) available for PRN use.[7]
-
Repeat psychiatric and side-effect rating scales at predefined time points (e.g., 4 hours, 24 hours, 72 hours, 1 week, 2 weeks, and monthly thereafter).
-
Visualizations
Signaling Pathway of Zuclopenthixol
Caption: Mechanism of action of Zuclopenthixol.
Experimental Workflow for Co-administration
Caption: Experimental workflow for co-administration protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]
- 3. What is Zuclopenthixol Hydrochloride used for? [synapse.patsnap.com]
- 4. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 6. Zuclopenthixol acetate in the treatment of acute schizophrenia and similar serious mental illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
- 8. tewv.nhs.uk [tewv.nhs.uk]
- 9. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
- 14. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
Application of Zuclopenthixol Decanoate in Studies of Behavioral Sensitization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Behavioral sensitization is a phenomenon characterized by a progressive and enduring enhancement of a behavioral response to a repeated, intermittent stimulus, particularly psychostimulants like amphetamine. This process is thought to underlie aspects of addiction and psychosis. The underlying neurobiology of behavioral sensitization is heavily implicated with the mesolimbic dopamine (B1211576) system, where repeated psychostimulant administration leads to neuroadaptations, resulting in a hyper-dopaminergic state.
Zuclopenthixol (B143822) is a typical antipsychotic of the thioxanthene (B1196266) class that acts as a potent antagonist at both dopamine D1 and D2 receptors.[1][2] It also has a high affinity for alpha1-adrenergic and 5-HT2 receptors, with weaker antihistaminic (H1) and very low anticholinergic and alpha2-adrenergic activity.[2] The decanoate (B1226879) formulation of zuclopenthixol is a long-acting injectable, providing a slow release of the active compound, which makes it a valuable tool for preclinical studies requiring sustained dopamine receptor blockade.
The primary application of zuclopenthixol decanoate in behavioral sensitization research is to investigate the role of sustained dopamine D1 and D2 receptor blockade in the initiation and expression of sensitization to psychostimulants. By administering this compound prior to or during a psychostimulant regimen, researchers can assess its ability to prevent the development of sensitization. Alternatively, administering it after sensitization has been established can help determine its efficacy in reversing or masking the sensitized behavioral response. These studies are crucial for understanding the neurobiological mechanisms of sensitization and for the preclinical evaluation of potential therapeutic agents for disorders involving dopamine dysregulation.
Mechanism of Action in Behavioral Sensitization:
Behavioral sensitization to psychostimulants is associated with increased dopamine release in the nucleus accumbens. Zuclopenthixol, by blocking postsynaptic D1 and D2 receptors, is hypothesized to attenuate the downstream signaling cascades initiated by this surge in dopamine.[1][3] This blockade can interfere with the neuroplastic changes that are critical for the development and expression of sensitization. D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which activate adenylyl cyclase and increase cAMP levels, leading to PKA activation.[3] D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase.[4] By antagonizing both receptor families, zuclopenthixol can modulate these key signaling pathways.
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on the development and expression of amphetamine-induced behavioral sensitization in rats.
Protocol 1: Effect of this compound on the Development of Behavioral Sensitization
Objective: To determine if sustained dopamine D1/D2 receptor blockade by this compound can prevent the initiation of behavioral sensitization to amphetamine.
Materials:
-
Male Wistar rats (250-300g)
-
d-Amphetamine sulfate
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vegetable oil (for vehicle control of this compound)
-
Open-field activity chambers equipped with photobeam detectors
-
Standard laboratory animal housing
Experimental Procedure:
-
Acclimation: Upon arrival, house rats in pairs in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow a one-week acclimation period before the start of the experiment.
-
Habituation: For three consecutive days, habituate the rats to the open-field chambers for 30 minutes each day. This reduces novelty-induced hyperactivity.
-
Drug Administration:
-
Divide the animals into four groups (n=8-10 per group):
-
Group 1 (Vehicle-Saline): Receives a single intramuscular (i.m.) injection of vegetable oil, followed by daily intraperitoneal (i.p.) injections of saline.
-
Group 2 (Vehicle-Amphetamine): Receives a single i.m. injection of vegetable oil, followed by daily i.p. injections of d-amphetamine (1 mg/kg).
-
Group 3 (Zuclopenthixol-Saline): Receives a single i.m. injection of this compound (e.g., 10 mg/kg), followed by daily i.p. injections of saline.
-
Group 4 (Zuclopenthixol-Amphetamine): Receives a single i.m. injection of this compound (e.g., 10 mg/kg), followed by daily i.p. injections of d-amphetamine (1 mg/kg).
-
-
The i.m. injection of this compound or its vehicle is administered once at the beginning of the treatment phase.
-
-
Sensitization Phase: For seven consecutive days, administer the respective i.p. injections (saline or amphetamine). Immediately after each injection, place the rat in the open-field chamber and record locomotor activity for 60 minutes.
-
Withdrawal Period: Following the 7-day sensitization phase, leave the animals undisturbed in their home cages for a 7-day withdrawal period.
-
Challenge Day: On day 15, challenge all groups with an i.p. injection of d-amphetamine (1 mg/kg). Immediately after the injection, place the rats in the open-field chambers and record locomotor activity for 60 minutes.
Data Analysis:
-
Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) using a two-way ANOVA with treatment (vehicle vs. zuclopenthixol) and drug (saline vs. amphetamine) as between-subjects factors.
-
For the sensitization phase, a repeated measures ANOVA can be used to assess changes in locomotor activity over the 7 days.
-
Post-hoc tests (e.g., Tukey's HSD) should be used for pairwise comparisons.
Protocol 2: Effect of this compound on the Expression of Behavioral Sensitization
Objective: To determine if sustained dopamine D1/D2 receptor blockade by this compound can attenuate the expression of established behavioral sensitization to amphetamine.
Materials: Same as Protocol 1.
Experimental Procedure:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Sensitization Phase:
-
Divide the animals into two main groups: one that will receive saline and one that will receive amphetamine.
-
For seven consecutive days, administer daily i.p. injections of either saline or d-amphetamine (1 mg/kg). Immediately after each injection, record locomotor activity for 60 minutes.
-
-
Withdrawal Period: A 7-day withdrawal period follows the sensitization phase.
-
Treatment and Challenge:
-
On day 15, subdivide the sensitized (amphetamine-pretreated) and non-sensitized (saline-pretreated) groups.
-
Administer a single i.m. injection of either this compound (e.g., 10 mg/kg) or its vehicle.
-
This results in four groups:
-
Saline-Vehicle-Amphetamine
-
Saline-Zuclopenthixol-Amphetamine
-
Amphetamine-Vehicle-Amphetamine
-
Amphetamine-Zuclopenthixol-Amphetamine
-
-
Allow a period for the long-acting injection to take effect (e.g., 3-5 days).
-
On day 19, challenge all groups with an i.p. injection of d-amphetamine (1 mg/kg) and record locomotor activity for 60 minutes.
-
Data Analysis:
-
Analyze the challenge day locomotor activity data using a two-way ANOVA with pre-treatment (saline vs. amphetamine) and treatment (vehicle vs. zuclopenthixol) as between-subjects factors.
-
Post-hoc tests will be used to compare the different groups.
Data Presentation
The following tables present a template for organizing the quantitative data from the described experiments. The values are hypothetical but representative of expected outcomes based on the literature.
Table 1: Effect of this compound on the Development of Amphetamine-Induced Locomotor Sensitization (Challenge Day Data)
| Treatment Group | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle-Saline | 3500 ± 300 |
| Vehicle-Amphetamine | 9500 ± 700 |
| Zuclopenthixol-Saline | 2800 ± 250 |
| Zuclopenthixol-Amphetamine | 4500 ± 400 |
Table 2: Effect of this compound on the Expression of Amphetamine-Induced Locomotor Sensitization (Challenge Day Data)
| Pre-treatment | Treatment | Mean Total Distance Traveled (cm) ± SEM |
| Saline | Vehicle | 3600 ± 320 |
| Saline | Zuclopenthixol | 2900 ± 280 |
| Amphetamine | Vehicle | 9800 ± 750 |
| Amphetamine | Zuclopenthixol | 5200 ± 480 |
Visualizations
Signaling Pathways
References
- 1. What is Zuclopenthixol Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Zuclopenthixol Decanoate in Non-Human Primate Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. Non-human primate (NHP) models are invaluable for investigating the neurobiological underpinnings of this disorder and for the preclinical evaluation of novel therapeutics.[1][2][3][4][5] Zuclopenthixol (B143822), a typical antipsychotic of the thioxanthene (B1196266) class, acts as a potent antagonist at dopamine (B1211576) D1 and D2 receptors, and also exhibits high affinity for alpha-1 adrenergic and 5-HT2 receptors.[6][7][8][9] Its long-acting decanoate (B1226879) formulation offers a significant advantage in preclinical studies by ensuring sustained and stable plasma concentrations, thereby improving medication adherence and reducing the variability associated with oral dosing.[10][11][12][13]
These application notes provide a comprehensive overview and a proposed protocol for the use of zuclopenthixol decanoate in NHP models of schizophrenia. While direct, published studies on the specific use of this compound in NHP models of schizophrenia are limited, this document extrapolates from the known pharmacology of the drug and established NHP methodologies to provide a robust framework for such research.
Pharmacological Profile of Zuclopenthixol
Zuclopenthixol is a potent neuroleptic that primarily exerts its antipsychotic effects through the blockade of dopamine receptors in the brain.[8][10] The decanoate ester allows for a slow release of the active drug from an oily depot following intramuscular injection, resulting in a prolonged duration of action.[6][7]
| Property | Description | Reference |
| Drug Class | Typical Antipsychotic (Thioxanthene) | [6][7] |
| Mechanism of Action | Dopamine D1 and D2 receptor antagonist. Also has high affinity for alpha-1 adrenergic and 5-HT2 receptors. Weaker histamine (B1213489) H1 receptor blocking activity and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors. | [6][7][9] |
| Formulation | This compound is a long-acting injectable (LAI) formulation where the drug is esterified and dissolved in a vegetable oil (Viscoleo®). | [10][14] |
| Metabolism | Primarily by sulphoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. Metabolites are pharmacologically inactive. | [6][7] |
| Elimination | Primarily in feces with approximately 10% in the urine. | [6][7] |
Non-Human Primate Models of Schizophrenia
Pharmacologically-induced models are commonly employed in NHPs to study the pathophysiology of schizophrenia and to test the efficacy of antipsychotic drugs.[15] The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, can induce a range of behavioral and neurophysiological changes in primates that mimic the symptoms of schizophrenia in humans.[1][2][16] These models are particularly valuable for studying sensory and cognitive deficits.[1][2][16]
Proposed Experimental Protocol
This protocol outlines a hypothetical study to evaluate the efficacy of this compound in a ketamine-induced model of schizophrenia in rhesus macaques.
1. Subjects and Housing:
-
Adult male rhesus macaques (Macaca mulatta) will be used.
-
Animals will be socially housed in pairs or small groups in an AAALAC-accredited facility with a 12-hour light/dark cycle.
-
Water will be available ad libitum, and food will be provided twice daily.
-
All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Design:
A within-subjects design will be employed where each animal serves as its own control.
-
Phase 1: Baseline Assessment: Behavioral and cognitive performance will be assessed prior to any drug administration.
-
Phase 2: Ketamine Challenge: Animals will receive acute or sub-chronic ketamine administration to induce schizophrenia-like symptoms.
-
Phase 3: this compound Treatment: Following the ketamine challenge, animals will be treated with this compound.
-
Phase 4: Washout: A washout period will follow the treatment phase.
3. Drug Administration:
-
Ketamine: Administered intramuscularly (IM) at a dose sufficient to induce psychosis-like symptoms without causing anesthesia. A starting dose of 0.3 mg/kg can be considered, with adjustments based on individual responses.
-
This compound: Administered via deep intramuscular injection. Due to the lack of primate-specific pharmacokinetic data, an initial dose can be extrapolated from human clinical doses, taking into account metabolic differences. A starting dose of 2-5 mg/kg administered every 2-3 weeks is proposed.
4. Behavioral and Cognitive Assessments:
A battery of behavioral and cognitive tests will be used to assess the effects of ketamine and this compound.
-
Positive Symptom-like Behaviors: Assessment of stereotypies, abnormal posturing, and changes in social interaction.
-
Negative Symptom-like Behaviors: Measurement of social withdrawal, anhedonia (using a progressive ratio task), and changes in motivation.
-
Cognitive Function:
-
Working Memory: Delayed response tasks.
-
Executive Function: Wisconsin Card Sorting Test (WCST) adapted for NHPs.
-
Attention: Continuous performance tasks.
-
5. Neurophysiological and Neuroimaging Assessments:
-
Electroencephalography (EEG): To measure changes in cortical oscillations, particularly gamma-band activity, which is known to be disrupted in schizophrenia.[17]
-
Positron Emission Tomography (PET): To assess dopamine D2 receptor occupancy by zuclopenthixol and to measure changes in dopamine synthesis and release.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Zuclopenthixol Formulations (Human and Dog Data)
| Formulation | Subject | Time to Maximum Serum Concentration (Tmax) | Biological Half-Life | Reference |
| Zuclopenthixol Dihydrochloride (aqueous) | Human | ~1 hour | 20 hours (range 12-28 hours) | [6][7][18][19] |
| Zuclopenthixol Acetate (in oil) | Human | ~36 hours | - | [18][19] |
| This compound (in oil) | Human | ~1 week | 19 days | [6][7][18][19] |
| Zuclopenthixol Dihydrochloride (aqueous) | Dog | - | - | [18][19] |
| Zuclopenthixol Acetate (in oil) | Dog | 1-2 days | - | [19] |
| This compound (in oil) | Dog | 4 days | - | [19] |
Table 2: Proposed Dosing Regimen for Rhesus Macaques
| Drug | Dose Range | Route of Administration | Frequency | Notes |
| Ketamine | 0.3 - 1.0 mg/kg | Intramuscular (IM) | Acute or sub-chronic | Dose to be titrated to effect. |
| This compound | 2 - 5 mg/kg | Deep Intramuscular (IM) | Every 2-3 weeks | Dose based on extrapolation from human data; requires pharmacokinetic studies in NHPs for optimization. |
Visualizations
Caption: Proposed experimental workflow for evaluating this compound.
Caption: Simplified dopamine pathways relevant to schizophrenia and zuclopenthixol's action.
Caption: Receptor binding profile of zuclopenthixol.
Conclusion
The use of this compound in NHP models of schizophrenia presents a valuable opportunity to investigate the long-term efficacy and neurobiological effects of this antipsychotic. The proposed protocol provides a framework for conducting such studies, which could yield significant insights into the treatment of schizophrenia and aid in the development of novel therapeutic strategies. Further research is necessary to establish the precise pharmacokinetics and optimal dosing of this compound in non-human primates.
References
- 1. pnas.org [pnas.org]
- 2. Nonhuman primate model of schizophrenia using a noninvasive EEG method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Non-human Primate Models of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Primate models of schizophrenia: future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zuclopenthixol: A Psychiatrist’s Guide to its Uses and Benefits - Jesam Psychiatry [jesampsychiatry.com]
- 9. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The role of long-acting injectable antipsychotics in schizophrenia: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Acting Injectable Antipsychotic Medications in Schizophrenia Management | Semantic Scholar [semanticscholar.org]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. d-nb.info [d-nb.info]
- 15. Contribution of nonprimate animal models in understanding the etiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonhuman primate model of schizophrenia using a noninvasive EEG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABA Neuron Alterations, Cortical Circuit Dysfunction and Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatry.ru [psychiatry.ru]
Troubleshooting & Optimization
Technical Support Center: Managing Extrapyramidal Side Effects of Zuclopenthixol Decanoate in Animal Studies
Welcome to the technical support center for researchers utilizing zuclopenthixol (B143822) decanoate (B1226879) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate extrapyramidal side effects (EPS) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are extrapyramidal side effects (EPS) and why do they occur with zuclopenthixol decanoate?
A1: Extrapyramidal side effects are a group of movement disorders that can occur as a side effect of antipsychotic medications. Zuclopenthixol is a potent antagonist of the dopamine (B1211576) D2 receptor.[1] These side effects are primarily caused by the blockade of D2 receptors in the nigrostriatal dopamine pathway, a part of the brain that regulates motor function.[2] This blockade disrupts the balance between the neurotransmitters dopamine and acetylcholine, leading to the characteristic motor disturbances of EPS.
Q2: What are the common types of EPS observed in animal models treated with this compound?
A2: In animal models, particularly rodents, EPS manifest in several observable ways:
-
Parkinsonism: Characterized by catalepsy, a state of immobility and failure to correct an externally imposed posture. This is often measured using the bar test.[3]
-
Tardive Dyskinesia (TD): Appears after chronic treatment and is often modeled by vacuous chewing movements (VCMs) and tongue protrusions in rats.[4]
-
Dystonia: Involves sustained muscle contractions, leading to abnormal postures.
-
Akathisia: A state of motor restlessness.
Q3: How long after administration of this compound can I expect to see EPS?
A3: this compound is a long-acting depot injection. After intramuscular injection, it is slowly released from the oil base and hydrolyzed to the active form, zuclopenthixol.[1] Maximum serum concentrations are typically reached between 3 to 7 days post-injection.[5] The onset of EPS would be expected to correlate with this pharmacokinetic profile, with symptoms appearing and persisting over a prolonged period. The half-life of the depot formulation is approximately 19 days.[1]
Q4: What are the first-line treatments for managing acute EPS in my animal studies?
A4: The primary treatment for drug-induced EPS is the administration of anticholinergic agents. These drugs help to restore the dopamine-acetylcholine balance in the striatum. Commonly used anticholinergics in animal studies include biperiden (B1667296) and trihexyphenidyl.[6]
Q5: Can I prevent EPS from occurring?
A5: While complete prevention may not always be possible without compromising the primary goals of your study, there are strategies to minimize the incidence and severity of EPS:
-
Dose Optimization: Use the lowest effective dose of this compound that achieves your desired therapeutic effect.
-
Prophylactic Treatment: In some cases, prophylactic administration of an anticholinergic agent may be considered, particularly in animals that have previously shown high sensitivity to EPS. However, routine prophylaxis is not always recommended as it can introduce confounding factors.[7]
Troubleshooting Guides
Issue 1: High incidence of severe catalepsy leading to animal welfare concerns.
Possible Cause: The dose of this compound may be too high for the specific strain or species of animal being used. There can be significant strain and sex differences in the cataleptic response to antipsychotics.[8]
Troubleshooting Steps:
-
Dose Reduction: In your next cohort, reduce the dose of this compound. A dose-response study is recommended to find the optimal balance between the desired antipsychotic effect and tolerable EPS.
-
Administer an Anticholinergic Agent: For animals already exhibiting severe catalepsy, administer an anticholinergic agent such as biperiden (e.g., 5-10 mg/kg, i.p. in rats) to reverse the symptoms.[3]
-
Supportive Care: Ensure easy access to food and water for cataleptic animals, as their ability to move and feed may be impaired.
Issue 2: High variability in vacuous chewing movements (VCMs) between animals in the same treatment group.
Possible Cause: Inter-individual variability is a known characteristic of the VCM model, analogous to the clinical situation where not all patients develop tardive dyskinesia.[9][10] This can be due to genetic predisposition or other subtle environmental factors.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group will help to ensure that the results are statistically robust despite individual differences.
-
Standardize Observation Conditions: Ensure that the environment for VCM scoring is consistent for all animals, as stress levels can influence motor activity.[11]
-
Blinded Scoring: To minimize observer bias, the person scoring the VCMs should be blinded to the treatment groups.
-
Strain Selection: Sprague-Dawley rats are reported to display relatively high rates of VCMs with lower variability compared to other strains like Wistar or Long-Evans.[9][10]
Issue 3: No significant EPS are observed even at what are considered high doses of this compound.
Possible Cause:
-
Pharmacokinetic Delay: Due to the long-acting nature of the decanoate formulation, it may take longer than anticipated to reach peak serum levels and induce EPS.[12][13]
-
Animal Strain/Species Resistance: The chosen animal model may be less sensitive to the extrapyramidal effects of this specific drug.
-
Observational Method: The method used to assess EPS may not be sensitive enough to detect subtle motor abnormalities.
Troubleshooting Steps:
-
Extend the Observation Period: Continue to monitor the animals for EPS for at least two to three weeks post-injection.
-
Review Assessment Protocols: Ensure that the protocols for tests like the catalepsy bar test or VCM scoring are being performed correctly and with sufficient sensitivity. For catalepsy, the height of the bar and the cut-off time are critical parameters.[2]
-
Consider a Positive Control: Include a group treated with a compound known to reliably induce EPS, such as haloperidol (B65202) (e.g., 1 mg/kg, i.p. in rats), to validate your experimental procedures.[14]
Experimental Protocols
Protocol 1: Assessment of Catalepsy (Bar Test)
This protocol is adapted from methods used to evaluate haloperidol-induced catalepsy and can be applied to zuclopenthixol-induced parkinsonism.
-
Apparatus: A horizontal bar with a diameter of approximately 0.9 cm, elevated 9 cm from a flat surface.
-
Procedure:
-
Administer this compound at the predetermined dose and timeline.
-
At the time of assessment, gently place the animal's forepaws on the elevated bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire period, it is assigned the maximum score.
-
-
Scoring: The time (in seconds) the animal remains on the bar is the catalepsy score. A higher score indicates more severe catalepsy.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs)
This protocol is a standard method for quantifying tardive dyskinesia-like movements in rodents.
-
Apparatus: A transparent observation cage (e.g., 20 cm x 20 cm x 19 cm) with mirrors placed underneath to allow for observation when the animal is not facing the observer.[4]
-
Procedure:
-
Following chronic administration of this compound, place the animal individually in the observation cage.
-
Allow a 2-minute acclimatization period.
-
For the next 5 minutes, observe and count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed towards physical material. Chewing on the cage or grooming movements are not counted.
-
Tongue protrusions (brief extensions of the tongue) can also be counted separately.
-
-
Scoring: The total number of VCMs and tongue protrusions over the 5-minute observation period is recorded.
Quantitative Data Summary
The following tables provide representative data from animal studies on antipsychotic-induced EPS and their management. Note that specific data for this compound in standardized rodent EPS models is limited in the public literature; therefore, data from studies using other antipsychotics are presented as a reference.
Table 1: Haloperidol-Induced Catalepsy and Reversal by Biperiden in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds, mean ± SEM) |
| Vehicle | - | 5 ± 2 |
| Haloperidol | 1 | 150 ± 20 |
| Haloperidol + Biperiden | 1 + 5 | 25 ± 8 |
| Haloperidol + Biperiden | 1 + 10 | 10 ± 4 |
| (Data are hypothetical representations based on typical experimental outcomes as described in literature[3]) |
Table 2: Haloperidol-Induced Orofacial Dyskinesia in Rats
| Treatment Group | Day | Vacuous Chewing Movements (count/5 min, mean ± SEM) | Tongue Protrusions (count/5 min, mean ± SEM) |
| Control | 21 | ~5 | ~2 |
| Haloperidol (1 mg/kg/day) | 21 | ~35 | ~15 |
| (Data are estimations based on graphical representations in literature[4]) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopaminergic and cholinergic signaling balance in the striatum.
Caption: Workflow for inducing, assessing, and managing EPS in animal studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. No difference in the effect of biperiden and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute D2 receptor blockade induces rapid, reversible remodeling in human cortical-striatal circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. TRIHEXYPHENIDYL oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. psychiatry.ru [psychiatry.ru]
- 13. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
Optimizing injection volume and frequency for zuclopenthixol decanoate in rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of injection volume and frequency for zuclopenthixol (B143822) decanoate (B1226879) in rat models. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering long-acting injectable (LAI) antipsychotics like zuclopenthixol decanoate to rats?
A1: The main challenge is the lack of established, standardized protocols for injection volume and frequency specifically for this compound in rats. While clinical data for humans is available, the rapid metabolism of rats necessitates species-specific optimization. The goal is to achieve stable plasma concentrations that are clinically relevant, avoiding the peaks and troughs associated with oral administration, which can lead to variable behavioral effects and potential for drug tolerance.
Q2: How can I determine a starting dose for my rat study?
A2: A common approach is to extrapolate from oral dosing studies in rats or from clinical doses used in humans, with allometric scaling. For instance, a clinical maintenance dose of 200 mg every two weeks in humans can be a starting point for dose range finding studies in rats. A pilot study with a small cohort of animals is crucial to determine the optimal dose that achieves the desired therapeutic effect without significant adverse events. In a study on schizophrenic outpatients, the minimum effective dose of this compound was found to be 200 mg every two weeks, resulting in a serum concentration of 22 nmol/l.[1]
Q3: What is a typical injection volume for intramuscular (IM) injections in rats?
A3: For intramuscular injections in rats, the volume should be kept low to minimize tissue damage and ensure proper absorption. A general guideline is to not exceed 0.1-0.2 mL per injection site. If a larger volume is required, it is recommended to split the dose between two separate injection sites.
Q4: What is the expected pharmacokinetic profile of this compound in rats?
A4: While specific pharmacokinetic data for this compound in rats is limited, studies in other species can provide an expected profile. In dogs, maximum plasma concentrations are reached approximately 4 days after injection, with the drug being detectable for up to 28 days.[2] In humans, peak serum levels are typically observed about one week after injection, with a duration of action of 2-4 weeks.[2] Due to the faster metabolism in rats, it is reasonable to hypothesize a quicker time to peak concentration and a shorter duration of action. Therefore, more frequent injections (e.g., weekly or bi-weekly) may be necessary to maintain steady-state concentrations compared to humans.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral data | Fluctuating plasma concentrations of zuclopenthixol. | - Optimize Injection Frequency: The apparent half-life of zuclopenthixol from the decanoate formulation in humans is about 7.4 days, suggesting that fortnightly injections can lead to significant fluctuations between peak and trough levels.[3] Consider increasing the injection frequency (e.g., from bi-weekly to weekly) to achieve more stable plasma concentrations. - Refine Injection Technique: Ensure consistent intramuscular injection into the same muscle group (e.g., gluteal or quadriceps) to standardize absorption. |
| Local site reactions (swelling, inflammation) | Injection volume is too large for the muscle mass. | - Reduce Injection Volume: As a general rule, limit intramuscular injection volumes in rats to 0.1-0.2 mL per site. - Split Doses: If the required dose necessitates a larger volume, divide the dose and inject into two separate sites.[4][5] |
| Sedation or other adverse effects shortly after injection | Plasma concentration is peaking too high. | - Reduce the Dose: The current dose may be too high for the rat model. Conduct a dose-response study to identify the minimum effective dose. - Adjust Injection Frequency: A less frequent injection schedule might lead to higher peaks. Consider more frequent, smaller doses. |
| Lack of therapeutic effect | Sub-therapeutic plasma concentrations. | - Increase the Dose: The administered dose may be insufficient. Titrate the dose upwards in a stepwise manner, closely monitoring for efficacy and side effects. - Verify Drug Formulation: Ensure the zuclopenthixl decanoate is properly dissolved in the oil vehicle and has not expired. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Time to Maximum Concentration (Tmax) | Duration of Action | Key Findings |
| Human | ~1 week[2][6] | 2-4 weeks[2] | Significant correlation between dose and serum concentrations.[2] |
| Dog | ~4 days[2] | Up to 28 days[2] | Slower release and longer detection compared to other zuclopenthixol formulations.[2] |
| Rat | Data not available | Data not available | A study on the similar compound flupenthixol (B1673465) decanoate in rats showed long-lasting behavioral effects, suggesting a prolonged duration of action is achievable in this species.[7] |
Table 2: Dosing Information for this compound (Human Clinical Data)
| Parameter | Dosage | Frequency | Resulting Serum Concentration |
| Maintenance Dose | 150-300 mg[4] | Every 2-4 weeks[4] | A 200 mg dose every 2 weeks corresponds to a mean steady-state pre-injection level of about 10 ng/mL (25 nmol/l).[5] |
| Minimum Effective Dose | 200 mg (range 60-400 mg) | Every 2 weeks | 22 nmol/l (range 7.1-69.7 nmol/l)[1] |
Experimental Protocols
Protocol 1: Establishing an Optimal Dosing Regimen for this compound in Rats
This protocol is a template and should be adapted based on the specific research question.
-
Animals: Adult male or female Sprague-Dawley or Wistar rats (weight and age to be kept consistent across experimental groups).
-
Drug Formulation: this compound (e.g., 200 mg/mL in thin vegetable oil).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Dose Finding Study (Single Injection):
-
Divide animals into groups (n=6-8 per group).
-
Administer a single intramuscular injection of this compound at varying doses (e.g., 10, 20, 40 mg/kg). A vehicle-only group should be included as a control.
-
Collect blood samples at multiple time points post-injection (e.g., 1, 3, 7, 14, 21, and 28 days) to determine the pharmacokinetic profile (Tmax, Cmax, half-life).
-
Monitor for behavioral changes and any adverse effects.
-
-
Frequency Determination Study (Multiple Injections):
-
Based on the half-life determined in the dose-finding study, establish different injection frequencies (e.g., weekly, bi-weekly).
-
Administer the chosen optimal dose at the determined frequencies for a set period (e.g., 4-8 weeks).
-
Collect blood samples to assess steady-state plasma concentrations.
-
Conduct behavioral assays relevant to the research question (e.g., prepulse inhibition, locomotor activity, social interaction).
-
-
Data Analysis:
-
Analyze pharmacokinetic data using appropriate software.
-
Use statistical tests (e.g., ANOVA, t-tests) to compare behavioral outcomes between groups.
-
Visualizations
References
- 1. This compound in maintenance treatment of schizophrenic outpatients. Minimum effective dose and corresponding serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry.ru [psychiatry.ru]
- 3. Fluctuation of serum zuclopenthixol concentrations in patients treated with this compound in viscoleo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lundbeck.com [lundbeck.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of CYP2D6 and CYP3A4 inhibitors on zuclopenthixol decanoate metabolism in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro metabolism of zuclopenthixol (B143822) decanoate (B1226879). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments focusing on the impact of CYP2D6 and CYP3A4 inhibitors.
Data Presentation
The in vitro metabolism of zuclopenthixol is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. Inhibition of these enzymes can significantly alter the metabolism of zuclopenthixol. The following tables summarize the qualitative and quantitative findings from in vitro studies.
Table 1: Qualitative Inhibition of Zuclopenthixol Metabolism in Human Liver Microsomes
| Inhibitor | Target Enzyme | Effect on Zuclopenthixol Metabolism | Reference |
| Fluoxetine | CYP2D6 | Significant inhibition | [1][2] |
| Paroxetine | CYP2D6 | Significant inhibition | [1][2] |
| Quinidine | CYP2D6 | Significant inhibition | [1][2] |
| Ketoconazole | CYP3A4 | Significant inhibition | [1][2] |
| Quinidine + Ketoconazole | CYP2D6 & CYP3A4 | Abolished metabolism | [1][2] |
Table 2: Quantitative Inhibition Data for Zuclopenthixol Metabolism
| Inhibitor | Target Enzyme | IC50 / Ki Value | Reference |
| N/A | CYP2D6 | Data not available in publicly accessible literature. | |
| N/A | CYP3A4 | Data not available in publicly accessible literature. |
Note: While studies confirm significant inhibition, specific IC50 or Ki values for the inhibition of zuclopenthixol metabolism by these inhibitors were not found in the publicly available literature. Researchers may need to perform their own dose-response experiments to determine these values.
Experimental Protocols
Below is a generalized experimental protocol for assessing the impact of CYP2D6 and CYP3A4 inhibitors on zuclopenthixol decanoate metabolism in human liver microsomes. This protocol is based on standard methods for in vitro CYP inhibition assays.
Objective: To determine the inhibitory effect of specific compounds on the metabolism of this compound by CYP2D6 and CYP3A4 in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP2D6-specific inhibitor (e.g., Quinidine)
-
CYP3A4-specific inhibitor (e.g., Ketoconazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Analytical standards for zuclopenthixol and its potential metabolites (e.g., N-dealkylated zuclopenthixol, zuclopenthixol sulfoxide)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, inhibitors, and analytical standards in an appropriate solvent (e.g., DMSO, methanol).
-
Prepare the NADPH regenerating system and keep on ice.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the human liver microsomes, phosphate buffer, and the inhibitor (or vehicle control) at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the substrate, this compound.
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of a cold quenching solvent (e.g., acetonitrile). This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples for the disappearance of this compound and/or the formation of its metabolites using a validated LC-MS/MS method.
-
The percentage of inhibition can be calculated by comparing the rate of metabolism in the presence of the inhibitor to the vehicle control.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for an in vitro CYP inhibition assay.
Troubleshooting Guides
Issue 1: High variability between replicate experiments.
-
Question: I am observing significant variability in the rate of zuclopenthixol metabolism between my replicate wells. What could be the cause?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the small volumes of enzyme, substrate, and inhibitor solutions. Use calibrated pipettes.
-
Inconsistent Incubation Times: Stagger the addition of the NADPH regenerating system to each well and the termination with the quenching solvent to ensure uniform incubation times across all samples.
-
Microsome Inhomogeneity: Human liver microsomes can settle. Gently vortex the stock vial before aliquoting to ensure a homogenous suspension.
-
Temperature Fluctuations: Ensure the incubator maintains a stable 37°C. Pre-warm all solutions to the incubation temperature before starting the reaction.
-
Issue 2: No or very low metabolism of zuclopenthixol observed.
-
Question: I am not seeing any significant disappearance of this compound in my control wells. What should I check?
-
Answer:
-
Inactive NADPH Regenerating System: The NADPH regenerating system is crucial for CYP450 activity. Ensure it is freshly prepared and has been stored correctly. The activity of glucose-6-phosphate dehydrogenase can decline with improper storage.
-
Inactive Microsomes: Repeated freeze-thaw cycles can denature the enzymes in the human liver microsomes. Aliquot the microsomes upon first use to avoid this. Also, confirm the specific activity of the lot of microsomes you are using.
-
Substrate Concentration Too High: At very high substrate concentrations, the percentage of metabolism may be too low to detect accurately. Consider testing a range of substrate concentrations.
-
Incorrect pH: The pH of the incubation buffer should be around 7.4 for optimal CYP450 activity. Verify the pH of your buffer.
-
Issue 3: Unexpectedly high inhibition in the vehicle control.
-
Question: My vehicle control (e.g., DMSO) is showing significant inhibition of zuclopenthixol metabolism. Why is this happening?
-
Answer:
-
High Solvent Concentration: The final concentration of organic solvents like DMSO in the incubation mixture should be kept low (typically ≤ 0.5% v/v) as they can inhibit CYP450 enzymes. Calculate the final solvent concentration in your assay.
-
Contaminated Solvent: Ensure the solvent used for your vehicle control is pure and has not been contaminated with any inhibitory compounds.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is it important to study the in vitro metabolism of this compound?
-
A1: Understanding the in vitro metabolism of this compound helps in predicting its in vivo pharmacokinetic profile, including its clearance and potential for drug-drug interactions. Since it is a long-acting injectable, understanding its metabolic fate is crucial for dosing and safety.
-
-
Q2: What are the primary metabolites of zuclopenthixol?
-
A2: The main metabolic pathways for zuclopenthixol are N-dealkylation and sulfoxidation[3]. The resulting metabolites are generally considered to be pharmacologically inactive.
-
-
Q3: How do I choose the right concentration of inhibitors for my experiment?
-
A3: It is recommended to perform a dose-response experiment with a range of inhibitor concentrations to determine the IC50 value (the concentration that causes 50% inhibition). A common starting point is to test concentrations spanning several orders of magnitude around the suspected Ki or previously reported IC50 values for the inhibitor with other substrates.
-
-
Q4: What is the difference between a direct inhibitor and a time-dependent inhibitor?
-
A4: A direct inhibitor binds reversibly to the enzyme and its inhibitory effect is immediate. A time-dependent inhibitor's effect increases with pre-incubation time with the enzyme, often due to the formation of a reactive metabolite that binds irreversibly or quasi-irreversibly to the enzyme.
-
-
Q5: Can I use recombinant CYP enzymes instead of human liver microsomes?
-
A5: Yes, using recombinant CYP2D6 and CYP3A4 enzymes can help to confirm the specific contribution of each enzyme to the metabolism of zuclopenthixol. However, human liver microsomes provide a more physiologically relevant system as they contain a mixture of CYP enzymes and other important components of the endoplasmic reticulum.
-
-
Q6: What analytical method is most suitable for quantifying zuclopenthixol and its metabolites?
-
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of drugs and their metabolites in in vitro metabolism studies[4]. It offers high selectivity and allows for the simultaneous measurement of the parent drug and its metabolites.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting zuclopenthixol decanoate solution preparation for injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of zuclopenthixol (B143822) decanoate (B1226879) solution for injection.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation of zuclopenthixol decanoate for injection.
1. Solubility and Dissolution Issues
Q1: My this compound is not dissolving completely in the oil vehicle. What could be the issue and how can I resolve it?
A1: Incomplete dissolution is a common issue. Here are several factors to consider:
-
Vehicle Purity and Composition: Ensure the oil vehicle, typically medium-chain triglycerides (MCT), is of high purity and low in water content. The presence of moisture can affect the solubility of the lipophilic this compound.
-
Temperature: Gently warming the oil vehicle (e.g., to 40-50°C) can significantly increase the solubility of this compound. However, avoid excessive heat to prevent degradation.
-
Mixing Technique: Use adequate and appropriate mixing. A magnetic stirrer or a low-shear overhead mixer is recommended. Ensure the vortex is not so deep that it incorporates air, which can introduce moisture and oxidative stress.
-
Particle Size of the API: If you are starting with a solid form of this compound, ensure it has a small particle size to facilitate dissolution.
Q2: The solution is clear initially, but a precipitate forms upon cooling or standing. Why is this happening?
A2: This is likely due to the supersaturation of the drug in the oil at a higher temperature. When the solution cools, the solubility decreases, and the excess drug precipitates out. To address this:
-
Optimize Drug Concentration: You may be exceeding the solubility limit of this compound in the chosen vehicle at room temperature. Re-evaluate the target concentration.
-
Co-solvents: While not standard for this formulation, in a research setting, you could explore the use of a pharmaceutically acceptable co-solvent that is miscible with the oil and enhances the solubility of the drug. However, this would require significant reformulation and stability studies.
-
Controlled Cooling: Cool the solution slowly while stirring gently. This can sometimes help to maintain a stable, supersaturated solution.
2. Stability and Degradation
Q3: The color of my this compound solution has changed from a clear, yellowish oil to a darker yellow or brownish color. What does this indicate?
A3: A color change often indicates chemical degradation of the drug substance. Zuclopenthixol, a thioxanthene (B1196266) derivative, can be susceptible to oxidative and photolytic degradation.[1][2]
-
Oxidation: The thioxanthene nucleus can be oxidized. To mitigate this, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Exposure: Protect the solution from light at all stages of preparation and storage by using amber-colored glassware or by wrapping the container in aluminum foil.
-
Excipient Impurities: Impurities in the oil vehicle, such as peroxides, can promote degradation. Use high-purity, low-peroxide-value oils.
Q4: I have detected impurities in my preparation using HPLC. What are the likely degradation products?
A4: Forced degradation studies have shown that zuclopenthixol can degrade under various stress conditions, including acidic, basic, and oxidative environments.[3] The primary degradation pathways for thioxanthenes can involve:
-
Sulphoxidation: Oxidation of the sulfur atom in the thioxanthene ring.[4]
-
N-dealkylation: Cleavage of the side chain.[4]
-
Isomerization: Conversion from the active cis(Z)-isomer to the less active trans(E)-isomer, particularly under photolytic conditions.
LC-MS/MS analysis is recommended to identify the exact mass and fragmentation pattern of the observed impurities to elucidate their structures.[3]
3. Particulate Matter and Sterility
Q5: I am observing particulate matter in my final filtered solution. What are the potential sources and how can I prevent this?
A5: Particulate matter in an injectable product is a critical quality attribute failure. Sources can include:
-
Insoluble Impurities: Foreign matter from the active pharmaceutical ingredient (API) or excipients.
-
Environmental Contamination: Fibers and particles from the air, personnel, or equipment.
-
Precipitation: As discussed in Q2, the drug may be precipitating out of solution.
-
Filter Shedding: The sterilizing filter itself may be shedding particles.
Prevention Strategies:
-
High-Purity Components: Use highly purified API and excipients.
-
Clean Environment: Prepare the solution in a clean, controlled environment (e.g., a laminar airflow hood or an isolator).
-
Pre-filtration: Consider a pre-filtration step with a larger pore size filter to remove larger particles before the final sterilizing filtration.
-
Filter Compatibility: Ensure the filter material is compatible with the oil-based solution and does not shed.
Q6: What is the appropriate method for sterilizing a this compound oil-based solution?
A6: Oil-based solutions cannot be sterilized by standard autoclaving with steam due to the immiscibility of oil and water and the potential for water contamination. The recommended methods are:
-
Sterile Filtration: Filtration through a sterile membrane filter with a pore size of 0.22 µm or less is a common method for sterilizing oily solutions.[5][6] The viscosity of the oil may require the application of pressure (using an inert gas like nitrogen) to facilitate filtration. Heating the oil slightly can reduce viscosity but must be done cautiously to avoid drug degradation.
-
Dry Heat Sterilization: The final filled and sealed containers can be subjected to dry heat sterilization. Typical cycles involve heating at 160°C for at least 2 hours or 170°C for at least 1 hour. However, the stability of this compound at these temperatures must be thoroughly evaluated, as degradation may occur.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | [7] |
| Molecular Formula | C₃₂H₄₃ClN₂O₂S | [7] |
| Molecular Weight | 555.21 g/mol | [7] |
| Appearance | Clear, yellowish, viscous oil | [8] |
| Solubility | Very slightly soluble in water; very soluble in ethanol (B145695) (96%) and methylene (B1212753) chloride; soluble in chloroform, ethyl acetate (B1210297), and methanol. | [9] |
| Storage (API) | -10 to -25°C | [9] |
Table 2: Illustrative Solubility of a Lipophilic Ester in Different Pharmaceutical Oils
This table provides representative data for a typical lipophilic ester similar to this compound, as specific public data for this compound is limited. Actual solubility should be determined experimentally.
| Oil Vehicle | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |
| Medium-Chain Triglycerides (MCT) | > 250 | > 500 |
| Sesame Oil | ~ 150 | ~ 300 |
| Castor Oil | ~ 100 | ~ 250 |
| Soybean Oil | ~ 120 | ~ 280 |
Table 3: Summary of Forced Degradation Studies for Zuclopenthixol
Based on typical findings for thioxanthene compounds. The extent of degradation is highly dependent on the specific conditions (concentration of stressor, temperature, duration).
| Stress Condition | Observation | Potential Degradation Products | Reference(s) |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation | Hydrolysis of the decanoate ester, N-dealkylation | [3][10] |
| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation | Hydrolysis of the decanoate ester, potential isomerization | [3][10] |
| Oxidation (e.g., 3% H₂O₂) | Moderate degradation | Sulfoxides | [3] |
| Thermal (e.g., 80°C) | Minor degradation | Isomers, other minor degradation products | [10] |
| Photolytic (UV light) | Moderate degradation | trans(E)-isomer, other photoproducts | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound 200 mg/mL Solution for Injection
Objective: To prepare a sterile, oil-based solution of this compound for injection.
Materials:
-
This compound API
-
Medium-chain triglycerides (MCT) oil (sterile, low peroxide value)
-
Sterile 0.22 µm filter unit (compatible with oils, e.g., PTFE or nylon)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar
-
Magnetic stirrer with hotplate
-
Sterile amber glass vials and stoppers
-
Inert gas source (e.g., filtered nitrogen)
-
Aseptic environment (e.g., Grade A laminar airflow hood in a Grade B cleanroom)
Methodology:
-
Preparation of Equipment: All glassware and equipment that will come into contact with the product must be depyrogenated (e.g., by dry heat at 250°C for at least 30 minutes).
-
Weighing and Dispensing: In the aseptic environment, accurately weigh the required amount of this compound. Measure the required volume of MCT oil. For a 10 mL batch at 200 mg/mL, you would need 2.0 g of this compound and MCT oil to a final volume of 10 mL.
-
Dissolution:
-
Transfer the MCT oil to a sterile beaker containing a sterile magnetic stir bar.
-
Place the beaker on a magnetic stirrer with a hotplate and begin stirring at a low speed.
-
Gently warm the oil to approximately 40-50°C. Do not overheat.
-
Slowly add the weighed this compound to the vortex of the stirring oil.
-
Continue stirring until all the API has completely dissolved. Visually inspect for any undissolved particles against a black and white background.
-
Blanket the solution with sterile-filtered nitrogen gas to minimize oxidation.
-
-
Sterile Filtration:
-
Assemble the sterile 0.22 µm filter unit according to the manufacturer's instructions.
-
Allow the solution to cool to near room temperature before filtration.
-
Aseptically transfer the drug solution into the filter assembly.
-
Apply gentle positive pressure with sterile-filtered inert gas to push the solution through the filter into a sterile receiving vessel.
-
-
Filling and Sealing:
-
Aseptically fill the sterile solution into sterile amber glass vials to the target volume.
-
Aseptically insert sterile stoppers and seal with aluminum caps.
-
-
Quality Control: Perform quality control tests on the final product, including appearance, drug content (assay), sterility, and particulate matter analysis.
Protocol 2: HPLC Assay for this compound in Oil-Based Injection
Objective: To determine the concentration of this compound in the prepared oil-based solution.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate buffer (pH adjusted as per method development)
-
Diluent (e.g., a mixture of acetonitrile and methanol)
Chromatographic Conditions (Illustrative): [3][11]
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer and acetonitrile (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Retention Time: Approximately 6-7 minutes (to be determined during method validation)
Methodology:
-
Standard Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the sample (e.g., 50-150 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the this compound injection and dilute it with the chosen diluent to achieve a theoretical concentration within the range of the calibration curve (e.g., 100 µg/mL). This will likely require a significant dilution factor due to the high concentration of the API in the oily matrix. Ensure the oil is fully dissolved in the diluent.
-
Chromatographic Analysis:
-
Inject the standard solutions in ascending order of concentration to establish a calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be >0.999.
-
Inject the sample preparation in triplicate.
-
-
Calculation: Calculate the concentration of this compound in the sample by comparing the average peak area of the sample injections to the calibration curve. Account for all dilution factors to determine the final concentration in mg/mL.
Mandatory Visualizations
Caption: Workflow for preparing this compound injection.
Caption: Logical steps for troubleshooting dissolution issues.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Long-Acting Injectable Antipsychotics-A Review on Formulation and In Vitro Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STANDARD OPERATING PROCEDURE FOR STERILITY TEST | Research SOP [researchsop.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. uspharmacist.com [uspharmacist.com]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
Adjusting zuclopenthixol decanoate dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting zuclopenthixol (B143822) decanoate (B1226879) dosage to minimize off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of zuclopenthixol?
Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][2] By blocking these receptors, it helps to alleviate the positive symptoms of psychosis.
Q2: What are the main "on-target" and "off-target" receptors for zuclopenthixol?
The intended targets ("on-target") for its antipsychotic effect are the dopamine D1 and D2 receptors. However, zuclopenthixol also has a high affinity for other receptors ("off-target"), which can lead to side effects. These include alpha-1 adrenergic and 5-HT2 receptors.[1][2] It has weaker activity at histamine (B1213489) H1 receptors and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[1][2]
Q3: What are the common off-target effects observed with zuclopenthixol decanoate administration in preclinical models?
Common off-target effects include:
-
Extrapyramidal Symptoms (EPS): Such as catalepsy (a state of immobility and muscular rigidity), are primarily due to the blockade of dopamine D2 receptors in the nigrostriatal pathway.
-
Sedation: This can be attributed to its affinity for histamine H1 and alpha-1 adrenergic receptors.
-
Hypotension: Blockade of alpha-1 adrenergic receptors can lead to a drop in blood pressure.
Q4: How does the decanoate formulation affect the dosage regimen and the presentation of off-target effects?
This compound is a long-acting injectable (depot) formulation where the drug is esterified and dissolved in a vegetable oil vehicle.[3] This allows for a slow release of zuclopenthixol from the injection site.[1] As a result, maximum serum concentrations are reached approximately one week after injection, with a half-life of about 19 days.[3][4][5] This sustained release provides stable plasma concentrations, but it also means that off-target effects, if they occur, may be prolonged.
Q5: How can I start to determine an appropriate dose of this compound for my animal model?
When determining a starting dose, it is crucial to consider the desired level of dopamine D2 receptor occupancy.[6] For antipsychotic effects, a D2 receptor occupancy of 65-80% is generally considered therapeutic. It is advisable to start with a low dose and titrate upwards while monitoring for both therapeutic and off-target effects. A literature search for similar studies in your chosen animal model can provide a good starting point. For antipsychotic-naïve animals, even lower starting doses are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of catalepsy in the experimental group. | The administered dose is too high, leading to excessive D2 receptor blockade in the nigrostriatal pathway. | Reduce the dose of this compound in subsequent experiments. Consider co-administration of an anticholinergic agent, such as biperiden, to counteract the extrapyramidal symptoms for the current cohort, though this may introduce a confounding variable. |
| Significant sedation observed, interfering with behavioral tests. | Off-target effects due to histamine H1 and/or alpha-1 adrenergic receptor blockade. | Lower the dose to see if a therapeutic window can be achieved with less sedation. If sedation persists even at sub-therapeutic doses, consider a different antipsychotic with a more selective receptor binding profile. |
| Inconsistent results between animals receiving the same dose. | Variability in drug metabolism (e.g., due to CYP2D6 and CYP3A4 activity).[7] Individual differences in receptor sensitivity. | Increase the number of animals per group to improve statistical power. Ensure consistent administration technique. If possible, measure plasma concentrations of zuclopenthixol to correlate with behavioral outcomes. |
| Delayed onset of therapeutic effect. | The pharmacokinetic profile of the decanoate formulation leads to a slow rise to peak plasma concentrations. | For acute studies, consider using the acetate (B1210297) formulation of zuclopenthixol, which has a more rapid onset of action. Alternatively, administer the decanoate formulation for a longer period before behavioral testing to allow for steady-state concentrations to be reached. |
Data Presentation
Table 1: Receptor Binding Profile of Zuclopenthixol
| Receptor | Affinity | Associated Effects |
| Dopamine D2 | High | Antipsychotic (therapeutic), Extrapyramidal Symptoms, Hyperprolactinemia |
| Dopamine D1 | High | Antipsychotic (therapeutic) |
| Alpha-1 Adrenergic | High | Orthostatic hypotension, Dizziness, Sedation |
| Serotonin 5-HT2 | High | Potential modulation of negative symptoms and EPS |
| Histamine H1 | Weaker | Sedation, Weight gain |
| Muscarinic Cholinergic | Low | Low incidence of anticholinergic effects (dry mouth, blurred vision) |
| Alpha-2 Adrenergic | Low | Minimal interaction |
This table provides a qualitative summary of receptor affinities. For quantitative Ki values, a comprehensive literature search is recommended.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Maximum Serum Concentration (Tmax) | ~7 days | [3][4] |
| Half-life (t½) | ~19 days | [4][5] |
| Dosing Interval | 2-4 weeks (in clinical use) | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the affinity (Ki) of zuclopenthixol for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer and store at -80°C.[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of unlabeled zuclopenthixol.[9]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[8]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the zuclopenthixol concentration to generate a competition curve. Calculate the IC50 (the concentration of zuclopenthixol that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Assessment of Extrapyramidal Symptoms: The Catalepsy Bar Test
Objective: To quantify the cataleptic effects of zuclopenthixol in rodents as a proxy for extrapyramidal side effects.
Methodology:
-
Apparatus: A horizontal bar is fixed at a specific height (e.g., 10-12 cm) above a flat surface.[10][11]
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound via intramuscular injection at the desired dose. Due to the long-acting nature of the decanoate formulation, allow sufficient time for the drug to reach effective concentrations (this may require dosing several days or weeks prior to testing, depending on the experimental design).
-
Testing Procedure: a. Gently place the rat's forepaws on the bar, with the hind paws remaining on the floor.[10][11] b. Start a stopwatch immediately. c. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.[11] d. A cut-off time (e.g., 180 seconds) should be established to avoid undue stress on the animal.[12]
-
Data Analysis: Compare the latency to descend for the drug-treated group with a vehicle-treated control group. A significant increase in the time spent on the bar indicates a cataleptic state.
Visualizations
Caption: Signaling pathways affected by zuclopenthixol.
Caption: Preclinical workflow for dose-response evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychiatry.ru [psychiatry.ru]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Formulation and In Vitro Release of Zuclopenthixol Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments related to the impact of vehicle selection on the release profile of zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable antipsychotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release for zuclopenthixol decanoate from an oil-based vehicle?
A1: this compound is a lipophilic pro-drug. Its release from an oil depot is a multi-step process. Initially, the oil vehicle disperses in the intramuscular or subcutaneous tissue. The this compound then partitions from the oil phase into the surrounding aqueous physiological environment. Following this, it is hydrolyzed by esterases to the active moiety, zuclopenthixol. The rate-limiting step is the slow release of the decanoate ester from the oil depot.[1]
Q2: How does the choice of oil vehicle impact the release profile of this compound?
A2: The selection of the oil vehicle is a critical factor that can significantly influence the release kinetics of this compound. Key properties of the oil to consider are its viscosity and the drug's solubility and partition coefficient in that specific oil. A more viscous vehicle may slow down the dispersion of the depot at the injection site, potentially leading to a slower drug release.[2][3] Furthermore, the drug's affinity for the oil will dictate its partitioning into the aqueous environment; higher lipophilicity and solubility in the oil can result in a slower release rate.
Q3: We are observing an initial burst release in our in vitro experiments. What are the potential causes?
A3: An initial burst release can be attributed to several factors. It may be due to the presence of the drug at the oil-water interface, allowing for rapid partitioning at the beginning of the experiment. Another cause could be the rapid initial dispersion of a portion of the oil vehicle, especially if it has a low viscosity. In the context of in vitro testing, the design of the release apparatus and the degree of agitation can also significantly influence the initial release rate.
Q4: Can we co-administer zuclopenthixol acetate (B1210297) and this compound?
A4: Yes, it is possible to mix zuclopenthixol acetate and this compound in the same syringe for a single injection, as they are dissolved in the same vehicle.[1] This allows for the administration of a formulation that provides both a rapid onset of action from the acetate ester and sustained therapeutic effect from the decanoate ester.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High inter-subject variability in in vivo studies. | - Differences in injection technique (e.g., depth, rate).- Physiological differences between subjects (e.g., blood flow at the injection site).- Formulation instability. | - Standardize the injection protocol across all subjects.- Ensure the formulation is homogenous and stable prior to injection.- Increase the number of subjects to improve statistical power. |
| Inconsistent results in in vitro release testing. | - Inadequate control of experimental parameters (temperature, agitation).- Membrane fouling or clogging in dialysis-based methods.- Non-homogeneity of the formulation sample. | - Calibrate and monitor all equipment to ensure consistent operation.- Periodically inspect and replace the dialysis membrane.- Gently agitate the formulation before taking a sample for testing. |
| Crystallization of the drug in the oil vehicle upon storage. | - The concentration of this compound exceeds its solubility in the chosen oil.- Temperature fluctuations during storage. This compound can crystallize at around 30°C.[1] | - Determine the saturation solubility of the drug in the vehicle at different temperatures.- Store the formulation within a controlled and stable temperature range. |
| Difficulty in injecting the formulation due to high viscosity. | - The inherent viscosity of the chosen oil vehicle is too high.- The formulation has been stored at a low temperature, increasing its viscosity. | - Consider using a less viscous oil or a blend of oils.- Allow the formulation to warm to room temperature before injection.- Use a wider gauge needle for administration, if clinically appropriate. |
| Unexpectedly rapid drug release in vivo. | - Incorrect ester used (zuclopenthixol acetate instead of decanoate). The acetate form has a much shorter duration of action (2-3 days). | - CRITICAL: Verify the correct ester of zuclopenthixol is being used. This is a common medication error with serious consequences.[4][5] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Oil Vehicles (In Vivo Data)
| Vehicle | Active Moiety | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Duration of Action |
| Viscoleo® (Medium-Chain Triglycerides) | Zuclopenthixol | ~7 days | Dose-dependent | 2-4 weeks |
| Sesame Oil | Fluphenazine (as decanoate) | More variable than Viscoleo® | Dose-dependent | Not specified |
Note: Direct comparative in vitro release data for this compound in different vehicles is limited in publicly available literature. The in vivo data presented here for Viscoleo® is for this compound, while the data for sesame oil is for a different decanoate ester (fluphenazine decanoate) and is provided for illustrative purposes of vehicle impact.
Table 2: Viscosity of Potential Oil Vehicles at Different Temperatures
| Oil Vehicle | Viscosity at 20°C (mPa·s) | Viscosity at 4°C (mPa·s) |
| Sunflower Oil | ~65 | ~250 |
| Olive Oil | ~84 | ~300 |
| Sesame Oil | ~60-70 | Not readily available |
| Medium-Chain Triglycerides (Viscoleo®) | ~25-30 | Not readily available |
Note: Viscosity is temperature-dependent and can vary between different grades and suppliers of the same oil.
Experimental Protocols
Protocol: In Vitro Release Testing of this compound using a Dialysis-Based Method
This protocol is a general guideline and should be optimized for your specific formulation and experimental setup.
1. Materials:
- This compound formulation in the selected oil vehicle.
- Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off, e.g., 12-14 kDa).
- Release medium: Phosphate buffered saline (PBS) pH 7.4, containing a surfactant (e.g., 0.5% w/v Tween 80) to ensure sink conditions.
- USP Apparatus 2 (Paddle Apparatus).
- Water bath maintained at 37°C.
- Syringes and needles.
- Analytical method for quantifying this compound (e.g., HPLC-UV).
2. Procedure:
- Prepare the release medium and equilibrate it to 37°C in the dissolution vessels.
- Cut a suitable length of dialysis tubing and securely close one end with a clip.
- Accurately weigh and inject a precise volume of the this compound formulation into the dialysis bag.
- Securely close the other end of the dialysis bag, ensuring no leakage.
- Place the sealed dialysis bag into the dissolution vessel containing the release medium.
- Begin agitation using the paddle at a specified speed (e.g., 50 rpm).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw an aliquot of the release medium from the dissolution vessel.
- Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
- Analyze the withdrawn samples for the concentration of this compound using a validated analytical method.
3. Data Analysis:
- Calculate the cumulative amount and percentage of this compound released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the release profile.
Visualizations
Caption: Workflow for In Vitro Release Testing of this compound.
Caption: Troubleshooting Logic for Unexpected Release Profile Results.
References
- 1. lundbeck.com [lundbeck.com]
- 2. drug-dev.com [drug-dev.com]
- 3. Challenges and innovations in long-acting injectable formulations: can formulation design space be rationalized? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro, but In Vivo Performance Remains Superior with Pure Sesame Oil Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Efficacy Showdown: Zuclopenthixol Decanoate vs. Haloperidol Decanoate in Models of Psychosis
For researchers, scientists, and drug development professionals, understanding the nuanced preclinical profiles of long-acting injectable antipsychotics is paramount for informed decision-making in the pursuit of novel therapeutic strategies. This guide provides a comparative analysis of two established first-generation antipsychotics, zuclopenthixol (B143822) decanoate (B1226879) and haloperidol (B65202) decanoate, focusing on their efficacy in established animal models of psychosis.
While direct head-to-head preclinical efficacy studies comparing the decanoate formulations of zuclopenthixol and haloperidol are not extensively available in the public domain, this guide synthesizes existing data from key predictive behavioral paradigms for each compound. The following sections detail their mechanisms of action, present available quantitative data from relevant animal models, and outline the experimental protocols employed in these studies.
Mechanism of Action: A Tale of Two Dopamine (B1211576) Antagonists
Both zuclopenthixol and haloperidol exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, their receptor binding profiles exhibit key differences that may contribute to variations in their efficacy and side-effect profiles.
Haloperidol , a butyrophenone (B1668137) derivative, is a potent and relatively selective antagonist of the dopamine D2 receptor.[1] Its antipsychotic action is strongly correlated with its ability to block these receptors.
Zuclopenthixol , a thioxanthene (B1196266) derivative, demonstrates a broader receptor binding profile. It is an antagonist at both dopamine D1 and D2 receptors.[2][3] Additionally, it possesses affinity for other receptors, including alpha-1 adrenergic and 5-HT2 receptors, which may modulate its overall therapeutic and adverse effect profile.[2]
Preclinical Efficacy Models: A Comparative Overview
Conditioned Avoidance Response (CAR)
The CAR test is a classic model used to predict the antipsychotic potential of a compound. It assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus. This selective suppression is indicative of antipsychotic activity.
Table 1: Effects on Conditioned Avoidance Response
| Drug | Animal Model | Dosing Regimen | Key Findings | Reference |
| Haloperidol | Rats | 0.15 mg/kg daily | Failed to acquire a one-way avoidance response over 9 days. | [4] |
| Rats | Not specified | Decreased successful avoidance responses and increased avoidance latencies in a dose-dependent manner. | [5] | |
| Zuclopenthixol Decanoate | - | - | No direct preclinical data available in the searched literature for this specific model. | - |
Dopamine Agonist-Induced Hyperlocomotion and Stereotypy
Dopamine agonists like amphetamine and apomorphine (B128758) induce hyperlocomotion and stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents, which are considered models of the positive symptoms of psychosis. The ability of an antipsychotic to attenuate these behaviors is a strong indicator of its efficacy.
Table 2: Effects on Dopamine Agonist-Induced Behaviors
| Drug | Animal Model | Agonist & Dose | Key Findings | Reference |
| Haloperidol | Rats | Amphetamine | Blocked locomotor activity stimulated by amphetamine. | [6] |
| Rats | Amphetamine | Attenuated amphetamine-induced locomotor hyperactivity. | [7] | |
| Rats | Apomorphine | Antagonized apomorphine-induced stereotyped behavior. | [8] | |
| Mice | Apomorphine | Showed a clear antagonistic effect on apomorphine-induced stereotyped behavior. | [8] | |
| cis-Flupenthixol (isomer of Zuclopenthixol) | Rats | Apomorphine | Enhanced apomorphine-induced stereotypy after a 21-day treatment followed by withdrawal. | [9] |
| This compound | - | - | No direct preclinical data available in the searched literature for this specific model. | - |
Note: The study with cis-flupenthixol investigated the effects of withdrawal after subacute treatment, which may reflect receptor supersensitivity rather than acute antipsychotic efficacy.
Catalepsy Test
The catalepsy test is primarily a measure of the potential for extrapyramidal side effects (EPS), particularly parkinsonian-like symptoms. It assesses the induction of a state of immobility and failure to correct an externally imposed posture. While not a direct measure of efficacy, it is a critical component of the preclinical assessment of antipsychotics.
Table 3: Induction of Catalepsy
| Drug | Animal Model | Dosing Regimen | Key Findings | Reference |
| Haloperidol | Mice | 1 mg/kg i.p. | Induced a well-described condition of immobility. | [10] |
| Rats | 1 and 2 mg/kg i.p. | Induced a long-lasting cataleptic state. | [11] | |
| Rats | 0.29 mg/kg (AED50) | Produced a dose-dependent induction of catalepsy. | [12] | |
| This compound | - | - | No direct preclinical data available in the searched literature for this specific model. | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is typically a grid capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves to the other compartment after the US has started, it is an escape response. If the rat fails to move, it receives the full duration of the shock. Multiple trials are conducted per session.
-
Drug Testing: Animals are administered the test compound (e.g., haloperidol) or vehicle prior to the test session. The number of avoidance responses, escape responses, and failures to respond are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[4][5]
-
Dopamine Agonist-Induced Hyperactivity/Stereotypy Protocol
-
Apparatus: An open-field arena equipped with photobeams or a video tracking system to measure locomotor activity (distance traveled, rearing, etc.). For stereotypy, observation cages are used.
-
Procedure:
-
Habituation: Animals are placed in the open-field arena for a period to allow for habituation to the novel environment.
-
Drug Administration: Animals are pre-treated with the antipsychotic drug or vehicle. After a specified time, they are administered a dopamine agonist such as amphetamine or apomorphine.
-
Behavioral Assessment: Locomotor activity is recorded for a set duration. Stereotyped behaviors are typically scored by a trained observer at regular intervals based on a rating scale (e.g., for sniffing, licking, gnawing). A reduction in the agonist-induced increase in locomotion and stereotypy scores by the antipsychotic drug indicates efficacy.[6][7][8]
-
Catalepsy Bar Test Protocol
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
-
Procedure:
-
Drug Administration: The test animal is administered the antipsychotic drug or vehicle.
-
Catalepsy Assessment: At various time points after drug administration, the animal's forepaws are gently placed on the bar. The latency for the animal to remove both forepaws from the bar is measured. A predetermined cut-off time (e.g., 180 seconds) is typically used. An increased latency to descend is indicative of catalepsy.[10][11][12]
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the dopamine signaling pathway targeted by these antipsychotics and a typical experimental workflow for assessing their preclinical efficacy.
References
- 1. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of haloperidol on amphetamine- and methylphenidate-induced conditioned place preferences and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Effects of penfluridol and other drugs on apomorphine-induced stereotyped behavior in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zuclopenthixol Decanoate and Risperidone Long-Acting Injectable in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two long-acting injectable antipsychotics, zuclopenthixol (B143822) decanoate (B1226879) and risperidone (B510) long-acting injectable, based on preclinical data from rat models. While direct comparative studies in rats are limited, this document synthesizes available data on their pharmacokinetics, pharmacodynamics, and associated behavioral and metabolic effects to inform future research and development.
Executive Summary
Zuclopenthixol, a typical antipsychotic of the thioxanthene (B1196266) class, and risperidone, an atypical antipsychotic, are formulated as long-acting injectables to improve treatment adherence in psychotic disorders. In rat models, risperidone long-acting injectable has been more extensively studied than zuclopenthixol decanoate. The available data suggest differences in their receptor binding profiles, with zuclopenthixol primarily acting as a dopamine (B1211576) D1 and D2 receptor antagonist, while risperidone exhibits a broader profile with high affinity for both dopamine D2 and serotonin (B10506) 5-HT2A receptors. These differences in pharmacodynamics likely underlie their varying efficacy and side-effect profiles observed in preclinical models.
Data Presentation
Table 1: Comparative Pharmacokinetics in Rats
| Parameter | This compound | Risperidone Long-Acting Injectable |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 4 days (in dogs, as a proxy)[1] | 3 days[2][3] |
| Terminal Half-Life (t½) | 19 days (depot form in humans, rat data limited)[4] | 20.6 days[2][3] |
| Mean Residence Time (MRT) | Data not available for rats | 31.2 days[2][3] |
| Key Formulation Characteristics | Esterified with decanoic acid, dissolved in oil[4] | Microsphere-based or in-situ forming depot[2][3] |
Note: Rat-specific pharmacokinetic data for this compound is sparse; some data is extrapolated from studies in other species or inferred from its chemical properties.
Table 2: Comparative Receptor Binding Affinity (Ki, nM) in Rat Brain
| Receptor | Zuclopenthixol | Risperidone |
| Dopamine D1 | High affinity (antagonist)[4] | Low affinity[3] |
| Dopamine D2 | High affinity (antagonist)[4] | High affinity (antagonist)[5] |
| Serotonin 5-HT2A | High affinity[4] | Very high affinity (antagonist)[5] |
| Alpha-1 Adrenergic | High affinity[4] | High affinity |
| Histamine H1 | Weaker affinity[4] | Moderate affinity |
Table 3: Comparative Behavioral Effects in Rat Models
| Behavioral Paradigm | This compound | Risperidone Long-Acting Injectable |
| Locomotor Activity | General depressive effect on social interaction[6] | Increased locomotor activity after early-life administration[7][8] |
| Extrapyramidal Symptoms (e.g., Vacuous Chewing Movements) | Can induce vacuous chewing movements[9] | Lower propensity for extrapyramidal side effects compared to typical antipsychotics[10] |
| Cognitive Function | May facilitate memory retrieval[11] | Chronic low-dose treatment in juvenile rats showed working memory deficits[12] |
Table 4: Comparative Metabolic Effects in Rat Models
| Metabolic Parameter | This compound | Risperidone Long-Acting Injectable |
| Weight Gain | Data not available for rats | Significant weight gain observed in a 9-week study[10] |
| Glucose Metabolism | Data not available for rats | Dose-dependent increases in fasting glucose and insulin (B600854) resistance[13][14] |
| Lipid Metabolism | Data not available for rats | Increased plasma lipid species[15] |
Experimental Protocols
Pharmacokinetic Analysis in Rats (Risperidone Long-Acting Injectable)
A representative experimental protocol for pharmacokinetic analysis of risperidone long-acting injectable in rats involves the following steps[2][3]:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A single dose of the risperidone long-acting injectable formulation (e.g., 25 mg/kg) is administered via subcutaneous or intramuscular injection[2][3].
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the lateral tail vein at predetermined time points (e.g., 1, 3, 7, 15, 22, 26, and 30 days post-injection) into tubes containing an anticoagulant[2][3].
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Drug Concentration Analysis: Plasma concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone, are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tmax, Cmax, t½, and AUC (Area Under the Curve), using appropriate software.
In Vitro Receptor Binding Assay in Rat Brain Tissue
The following is a generalized protocol for determining the receptor binding affinity of antipsychotic drugs in rat brain tissue:
-
Tissue Preparation: Brains are harvested from rats and specific regions of interest (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) are dissected. The tissue is homogenized in a suitable buffer.
-
Radioligand Binding: The brain homogenates are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) in the presence of varying concentrations of the test compound (zuclopenthixol or risperidone).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Primary signaling pathways of zuclopenthixol and risperidone.
Caption: Generalized workflow for preclinical evaluation of LAIs in rats.
Discussion and Future Directions
The available preclinical data from rat models indicate distinct pharmacological profiles for this compound and risperidone long-acting injectable. Risperidone's potent 5-HT2A antagonism, in addition to its D2 blockade, is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia. The limited data on this compound in rats, particularly regarding its metabolic effects, highlights a significant knowledge gap.
The primary limitation of this comparative guide is the lack of head-to-head studies in rats. The data presented are synthesized from separate investigations, which may have used different rat strains, dosing regimens, and experimental methodologies, making direct comparisons challenging.
Future preclinical research should prioritize direct comparative studies of this compound and risperidone long-acting injectable in rat models. Such studies should employ standardized protocols to evaluate a comprehensive range of endpoints, including:
-
Detailed Pharmacokinetics: To fully characterize the release profiles and systemic exposure of both drugs in rats.
-
Receptor Occupancy Studies: To correlate plasma drug concentrations with central dopamine and serotonin receptor blockade over time.
-
Behavioral Models: To assess efficacy in models of positive, negative, and cognitive symptoms of schizophrenia.
-
Long-term Safety: To thoroughly investigate the potential for extrapyramidal symptoms and metabolic disturbances with chronic administration.
Conclusion
This comparative guide, based on the available preclinical data in rats, suggests that this compound and risperidone long-acting injectable have distinct pharmacological profiles that likely translate to differences in their therapeutic and adverse effects. While risperidone has been more extensively characterized in rat models, further research, particularly direct comparative studies, is crucial to fully elucidate the relative preclinical profiles of these two long-acting antipsychotics and to guide the development of novel and improved therapies for psychotic disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone treatment increases CB1 receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Formulation development and pharmacokinetic studies of long acting in situ depot injection of risperidone – ScienceOpen [scienceopen.com]
- 9. Effect of a dopamine D-1 agonist in rats treated chronically with zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
- 11. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. scielo.br [scielo.br]
- 15. Antipsychotic-induced metabolic effects in the female rat: Direct comparison between long-acting injections of risperidone and olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antipsychotic-Like Effects of Zuclopenthixol Decanoate in Animal Behavioral Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of zuclopenthixol (B143822) decanoate (B1226879), a long-acting injectable (LAI) typical antipsychotic, with other commonly used LAIs. The focus is on preclinical animal behavioral tests that are predictive of antipsychotic efficacy and extrapyramidal side effects (EPS). This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the objective evaluation of these compounds in a research and drug development context.
Executive Summary
Zuclopenthixol is a thioxanthene (B1196266) derivative that acts as a potent antagonist at both dopamine (B1211576) D1 and D2 receptors. Its decanoate formulation allows for a prolonged duration of action, making it a valuable option in the management of schizophrenia, particularly for improving treatment adherence. Preclinical validation of its antipsychotic-like effects and comparison with other agents are crucial for understanding its pharmacological profile and predicting clinical outcomes. This guide delves into the animal behavioral data that forms the basis of our understanding of zuclopenthixol decanoate's therapeutic and side-effect profile, primarily in comparison to the widely used typical antipsychotic, haloperidol (B65202) decanoate, and where available, to atypical LAIs such as risperidone (B510) and aripiprazole.
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism of action for typical antipsychotics like zuclopenthixol and haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to mediate their antipsychotic effects. However, their action on D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms. Zuclopenthixol is distinguished by its additional high affinity for dopamine D1 receptors[1].
Dopamine Receptor Antagonism by Zuclopenthixol and Haloperidol.
Comparative Efficacy and Side Effect Profile in Animal Models
The antipsychotic potential and propensity to induce EPS of this compound are commonly evaluated in rodent models. Key behavioral tests include the catalepsy test for EPS liability and amphetamine-induced stereotypy/hyperlocomotion as a model for psychosis.
Table 1: Comparison of Antipsychotic-Like Effects in Animal Behavioral Tests
| Antipsychotic Agent | Test | Animal Model | Key Findings |
| This compound | Catalepsy Test | Rat | Dose-dependent induction of catalepsy, indicative of EPS liability. |
| Amphetamine-Induced Stereotypy | Mouse/Rat | Effective in reducing stereotyped behaviors. | |
| Haloperidol Decanoate | Catalepsy Test | Rat | Potent inducer of catalepsy. Often used as a positive control for EPS induction[2][3][4]. |
| Amphetamine-Induced Stereotypy | Mouse/Rat | Effectively blocks amphetamine-induced stereotypy[5]. | |
| Risperidone (Long-Acting) | Catalepsy Test | Rat | Induces catalepsy, though the profile may differ from haloperidol, suggesting involvement of other mechanisms[6]. |
| Social Interaction Test | Mouse | Acute treatment can rescue social interaction deficits in certain models[7]. | |
| Aripiprazole (Long-Acting) | Not extensively reported in direct comparative preclinical behavioral studies with this compound. | Approved for schizophrenia treatment with a mechanism of D2 partial agonism[1][8][9][10][11]. |
Note: Direct comparative studies using the decanoate formulations in these specific behavioral tests are limited in publicly available literature. The findings are often inferred from studies on the parent compounds or general knowledge of their receptor binding profiles.
Table 2: Quantitative Comparison of Catalepsy Induction (Oral/IP Administration)
| Drug | Animal | ED50 for Catalepsy (mg/kg) | Reference |
| Haloperidol | Rat (Male) | 0.23-0.42 | [12] |
| Haloperidol | Rat | ~0.042 - 0.065 | [13] |
| SCH 23390 (D1 Antagonist) | Rat | ~0.017 - 0.038 | [13] |
ED50 values for catalepsy are a measure of the dose required to produce a cataleptic response in 50% of the animals. These values are highly dependent on the specific protocol and strain of the animal used.
Detailed Experimental Protocols
Catalepsy Test (Bar Test)
Objective: To assess the potential of a compound to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of 9 cm above a flat surface.
Procedure:
-
Rodents (typically rats) are administered the test compound (e.g., this compound, haloperidol decanoate) or vehicle.
-
At specified time points after administration, the animal's forepaws are gently placed on the horizontal bar.
-
The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180-300 seconds) is typically used.
-
An increase in the descent latency is indicative of a cataleptic state.
Workflow for the Catalepsy Bar Test.
Amphetamine-Induced Stereotypy/Hyperlocomotion
Objective: To model the positive symptoms of schizophrenia and assess the efficacy of antipsychotic drugs in blocking dopamine-mediated behaviors.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks).
Procedure:
-
Rodents (mice or rats) are habituated to the open-field arenas.
-
Animals are pre-treated with the test compound (e.g., this compound) or vehicle.
-
After a specific pre-treatment time, animals are administered a psychostimulant such as d-amphetamine (e.g., 1.0 or 5.0 mg/kg)[5].
-
Locomotor activity (distance traveled, beam breaks) and stereotyped behaviors (e.g., sniffing, licking, gnawing) are recorded for a set duration (e.g., 60-90 minutes).
-
A reduction in amphetamine-induced hyperlocomotion or stereotypy indicates potential antipsychotic efficacy.
Workflow for Amphetamine-Induced Hyperlocomotion Test.
Conclusion
Preclinical animal models are indispensable for the initial validation and comparative assessment of antipsychotic medications. The available data, primarily from studies on the parent compounds, suggest that this compound exhibits a classic typical antipsychotic profile, effectively antagonizing dopamine-mediated behaviors while also demonstrating a clear potential for inducing extrapyramidal side effects, comparable to haloperidol decanoate. Its dual D1/D2 receptor antagonism may offer a distinct pharmacological profile. Further head-to-head studies of the long-acting injectable formulations of this compound against a wider range of atypical LAIs in these standardized behavioral paradigms are warranted to provide a more comprehensive understanding of its relative efficacy and side-effect liability for the development of novel and improved treatments for schizophrenia.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Aripiprazole: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of first-generation long-acting injectable antipsychotics
In the landscape of schizophrenia management, first-generation long-acting injectable (LAI) antipsychotics have long been a cornerstone of therapy, particularly for patients with challenges in medication adherence. This guide provides a detailed, head-to-head comparison of the seminal first-generation LAIs, focusing on their clinical efficacy, safety profiles, and pharmacokinetic properties, supported by data from key comparative clinical trials.
Overview of First-Generation LAI Antipsychotics
The most extensively studied first-generation LAIs include the decanoate (B1226879) esters of haloperidol (B65202), fluphenazine (B1673473), flupenthixol (B1673465), and zuclopenthixol (B143822). These agents are oil-based solutions administered via deep intramuscular injection, allowing for a slow release of the active drug over several weeks. Their primary mechanism of action is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia.
Comparative Efficacy
Head-to-head clinical trials have sought to delineate the comparative efficacy of these agents in preventing relapse and controlling psychotic symptoms.
Table 1: Comparative Efficacy of First-Generation LAI Antipsychotics
| Efficacy Outcome | Haloperidol Decanoate | Fluphenazine Decanoate | Zuclopenthixol Decanoate | Flupenthixol Decanoate | Key Study Findings |
| Relapse Prevention | Relapse rates varied across studies. One 60-week trial reported a significantly higher relapse rate compared to fluphenazine decanoate. | Generally considered effective in relapse prevention. | One review suggested it may be more effective in preventing relapses than other first-generation LAIs. | Data from direct head-to-head trials is less abundant compared to haloperidol and fluphenazine. | A 60-week study found a higher relapse rate for haloperidol decanoate compared to fluphenazine decanoate, though this might have been influenced by the dose equivalency used. |
| Symptom Reduction (Positive Symptoms) | Statistically significant improvement in schizophrenic symptoms on the CPRS sub-scale after 20 weeks in one study.[1] | Effective in reducing positive symptoms. No statistically significant difference in therapeutic effect compared to haloperidol decanoate in an 8-month trial.[2] | BPRS total scores were significantly reduced with no between-group differences compared to haloperidol decanoate in a 9-month study.[3] | Effective in managing positive symptoms. | Haloperidol decanoate showed a statistically significant improvement on the CPRS schizophrenia sub-scale compared to fluphenazine decanoate in one 20-week trial.[1] A 9-month study comparing this compound and haloperidol decanoate found significant reductions in BPRS scores for both, with no significant difference between them.[3] |
| Symptom Reduction (Negative Symptoms) | Less established efficacy for negative symptoms. | Limited efficacy for primary negative symptoms. | One study noted a trend towards a stronger anxiolytic-antidepressant effect compared to haloperidol. | May have some activating effects that could be beneficial for negative symptoms, though evidence is not robust. | First-generation antipsychotics are generally less effective for negative symptoms compared to second-generation agents. |
Safety and Tolerability Profile
A critical aspect of antipsychotic treatment is the side-effect profile, which can significantly impact patient adherence and quality of life. Extrapyramidal symptoms (EPS) are a hallmark concern with first-generation antipsychotics.
Table 2: Comparative Safety and Tolerability of First-Generation LAI Antipsychotics
| Safety Outcome | Haloperidol Decanoate | Fluphenazine Decanoate | This compound | Flupenthixol Decanoate | Key Study Findings |
| Extrapyramidal Symptoms (EPS) | Similar incidence of EPS compared to fluphenazine decanoate in some studies, but required less antiparkinsonian medication in others.[1][3] | Higher consumption of antiparkinsonian medication compared to haloperidol decanoate in a 20-week trial.[1] | May induce more adverse effects overall, but a decreased need for anticholinergic medication compared to other depots has been reported. | Associated with a risk of EPS. | A 20-week trial found no significant difference in the incidence of EPS between haloperidol decanoate and fluphenazine decanoate, but the fluphenazine group required significantly more antiparkinsonian medication.[1] Another 6-month study reported that patients on haloperidol decanoate required half the amount of anti-parkinsonian medication compared to those on fluphenazine decanoate.[3] |
| Prolactin Elevation | Plasma prolactin levels showed less week-to-week variation compared to fluphenazine decanoate. | Associated with elevations in prolactin levels. | Can cause hyperprolactinemia. | Can cause hyperprolactinemia. | A 60-week study noted less fluctuation in prolactin levels with haloperidol decanoate compared to fluphenazine decanoate. |
| Weight Gain | A trend towards less weight gain compared to fluphenazine decanoate was observed in a one-year trial.[4] | More patients gained weight compared to those on haloperidol decanoate in one study, though the difference was not statistically significant.[1] | Associated with a risk of weight gain. | Associated with a risk of weight gain. | A one-year trial showed a non-statistically significant trend for less weight gain with haloperidol decanoate compared to fluphenazine decanoate.[4] |
| Sedation | Can cause sedation. | Can cause sedation. | Sedation is a common side effect. | Can have activating effects at lower doses and become more sedating at higher doses. | The sedative properties vary between agents and are dose-dependent. |
Pharmacokinetic Properties
The long-acting nature of these formulations is determined by their pharmacokinetic profiles, which influence dosing intervals and time to reach steady-state concentrations.
Table 3: Comparative Pharmacokinetic Properties of First-Generation LAI Antipsychotics
| Pharmacokinetic Parameter | Haloperidol Decanoate | Fluphenazine Decanoate | This compound | Flupenthixol Decanoate |
| Vehicle | Sesame oil | Sesame oil | Thin vegetable oil (Viscoleo) | Thin vegetable oil (Viscoleo) |
| Dosing Interval | Typically every 4 weeks.[5] | Typically every 2 to 3 weeks. | Typically every 2 to 4 weeks. | Typically every 2 to 4 weeks. |
| Time to Peak Plasma Concentration | 3 to 9 days | 8 to 24 hours | 3 to 7 days | 4 to 10 days |
| Time to Steady State | Approximately 3 months | Approximately 4 to 6 weeks | Approximately 3 months | Approximately 3 months |
| Half-life | Approximately 3 weeks | 3.5 to 4 days (initial phase), >14 days (terminal phase) | Approximately 19 days | Approximately 17 days |
Experimental Protocols
The findings presented in this guide are based on double-blind, randomized controlled trials. A typical experimental design for these studies is outlined below.
Typical Experimental Workflow for a Comparative LAI Antipsychotic Trial
Caption: A typical experimental workflow for a head-to-head clinical trial of first-generation LAI antipsychotics.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The therapeutic effects of first-generation antipsychotics are primarily attributed to their ability to block dopamine D2 receptors in the brain's mesolimbic pathway. This blockade reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.
Caption: Signaling pathway of dopamine D2 receptor antagonism by first-generation antipsychotics.
Conclusion
First-generation long-acting injectable antipsychotics remain a viable and important treatment option for schizophrenia. While their efficacy in controlling positive symptoms is well-established, their use is often tempered by the risk of extrapyramidal side effects. Head-to-head comparisons suggest subtle but potentially clinically meaningful differences between these agents. Haloperidol decanoate may be associated with less need for antiparkinsonian medication compared to fluphenazine decanoate, while this compound may offer an advantage in relapse prevention, albeit with a potentially higher burden of other side effects. The choice of a specific first-generation LAI should be individualized based on a careful consideration of the patient's prior treatment response, side-effect sensitivity, and clinical presentation. Further research, particularly well-designed, long-term comparative trials including flupenthixol decanoate, would be beneficial to further refine their place in therapy.
References
- 1. Eligibility of schizophrenia inpatients to participate in clinical trials | Revista de Psiquiatría y Salud Mental (English Edition) [elsevier.es]
- 2. DailyMed - HALDOL DECANOATE- haloperidol decanoate injection [dailymed.nlm.nih.gov]
- 3. This compound and haloperidol decanoate in chronic schizophrenia: a double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Articles [globalrx.com]
A Comparative Analysis of Zuclopenthixol Decanoate and Oral Zuclopenthixol in Preventing Relapse
An Examination of Efficacy for Researchers and Drug Development Professionals
The prevention of relapse in patients with schizophrenia is a critical determinant of long-term outcomes. Zuclopenthixol (B143822), a typical antipsychotic of the thioxanthene (B1196266) class, is available in both a long-acting injectable formulation, zuclopenthixol decanoate (B1226879), and an oral formulation. This guide provides a comparative analysis of the efficacy of these two formulations in preventing relapse, drawing upon key clinical studies to inform researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize quantitative data from pivotal studies comparing the efficacy of zuclopenthixol decanoate and oral zuclopenthixol in preventing relapse or related outcomes.
| Table 1: Rehospitalization Rates (Proxy for Relapse)[1][2][3][4][5] | |
| Outcome | Adjusted Hazard Ratio (95% CI) |
| Rehospitalization (this compound vs. Oral Zuclopenthixol) | 0.36 (0.17–0.75) |
| Data from a nationwide cohort study. A hazard ratio below 1 favors this compound. |
| Table 2: Clinical Outcomes in a Randomized Controlled Trial[6][7] | |
| Outcome | Result |
| Number of Violent Episodes per Month (in patients with at least one violent episode) | Significantly lower in the depot group (p=0.034) |
| Time to First Violent Episode | Significantly longer in the depot group (mean 4.71 months vs. 2.83 months, p=0.012) |
| Treatment Adherence | Inversely proportional to violence |
| Positive Symptom Reduction | Greater reduction associated with better compliance |
| This trial's primary outcome was violence, which is closely linked to relapse and treatment adherence. |
Experimental Protocols
Detailed methodologies from the key studies cited are provided below to allow for a critical evaluation of the evidence.
Nationwide Cohort Study (Tiihonen et al., 2011)
Objective: To examine the risk of rehospitalization and drug discontinuation among patients with schizophrenia after their first hospitalization.
Methodology:
-
Study Design: A nationwide, register-based cohort study.
-
Patient Population: 2,588 consecutive patients in Finland hospitalized for the first time with a diagnosis of schizophrenia between 2000 and 2007.
-
Intervention: Comparison of various oral and depot antipsychotics, including a pairwise comparison of oral zuclopenthixol and this compound.
-
Primary Outcome: Rehospitalization due to a relapse of schizophrenia symptoms.
-
Data Analysis: Hazard ratios were computed, adjusting for sociodemographic and clinical variables, the temporal sequence of antipsychotics used, and the choice of the initial antipsychotic.
Randomized Clinical Trial (Arrango et al., 2006)
Objective: To determine whether the depot formulation of an antipsychotic reduces violence in outpatients with schizophrenia compared to the oral formulation of the same antipsychotic.
Methodology:
-
Study Design: An open-label, prospective, randomized, controlled trial with a 1-year follow-up.
-
Patient Population: 46 outpatients with schizophrenia and a history of violent behavior.
-
Intervention: Patients were randomized to receive either oral zuclopenthixol or this compound for one year. Dosing was flexible.
-
Primary Outcome: Violent behavior, assessed monthly via an informant blinded to the treatment assignment.
-
Secondary Outcomes: Treatment adherence (assessed by clinicians) and positive symptoms.
-
Data Analysis: Comparison of the frequency of violent acts, time to the first violent act, and the relationship between treatment adherence, symptom reduction, and violence.
Visualized Experimental Workflow and Logic
The following diagrams illustrate the workflow of the cited studies and the logical relationship between treatment adherence and relapse prevention.
Discussion
The available evidence suggests that this compound is associated with a significantly lower risk of rehospitalization compared to oral zuclopenthixol in a real-world setting[1][2][3][4][5]. This finding from a large cohort study indicates a substantial advantage for the long-acting injectable formulation in preventing relapse. While a head-to-head randomized controlled trial with relapse as the primary endpoint is not available, the study by Arrango and colleagues provides indirect support for the superiority of the depot formulation[6][7]. In their trial, patients receiving this compound had fewer violent episodes and a longer time to the first violent episode, outcomes strongly linked to better medication adherence and symptom control[6][7].
The improved outcomes with the decanoate formulation are likely attributable to enhanced treatment adherence. Long-acting injectables ensure medication delivery and remove the burden of daily oral dosing from the patient, which is a significant factor in a population where non-adherence rates are high. The logical framework presented in the diagram illustrates this proposed mechanism: the formulation (depot versus oral) influences treatment adherence, which in turn impacts symptom control and, ultimately, the risk of relapse.
For drug development professionals, these findings underscore the importance of formulation in optimizing the effectiveness of antipsychotic medications. The development of long-acting injectable formulations can provide a significant clinical advantage over oral counterparts, particularly in patient populations with challenges in treatment adherence. For researchers and scientists, the existing data highlight a need for further randomized controlled trials directly comparing oral and depot formulations of zuclopenthixol with relapse as the primary endpoint to confirm the findings from observational studies and to further elucidate the mechanisms underlying the observed differences in effectiveness.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. A nationwide cohort study of oral and depot antipsychotics after first hospitalization for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Depot Antipsychotics Cut Rehospitalization Rates in Schizophrenia [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial comparing oral versus depot formulations of zuclopenthixol in patients with schizophrenia and previous violence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Zuclopenthixol and Fluphenazine Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of two widely used first-generation long-acting injectable antipsychotics: zuclopenthixol (B143822) decanoate (B1226879) and fluphenazine (B1673473) decanoate. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting a synthesis of available clinical data, outlining typical experimental methodologies for assessing side effects, and visualizing key concepts through signaling pathway and workflow diagrams.
Introduction
Zuclopenthixol decanoate and fluphenazine decanoate are long-acting injectable formulations of typical antipsychotics belonging to the thioxanthene (B1196266) and phenothiazine (B1677639) classes, respectively. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is effective in managing the positive symptoms of schizophrenia.[1][2] Despite their therapeutic benefits, both medications are associated with a range of side effects, primarily due to their action on dopamine receptors in other brain regions, as well as their effects on other neurotransmitter systems. This guide offers a detailed comparison of their side effect profiles based on available clinical evidence.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the key differences in the side effect profiles of this compound and fluphenazine decanoate based on clinical trial data and meta-analyses. It is important to note that obtaining precise, directly comparable incidence rates from head-to-head trials is challenging due to variations in study design, dosage, and patient populations.
| Side Effect Category | This compound | Fluphenazine Decanoate | Key Comparative Findings |
| Overall Adverse Effects | May be associated with a higher overall incidence of adverse effects.[3] | Generally considered to have a notable side effect burden, typical of first-generation antipsychotics. | A Cochrane review suggested that this compound may induce more adverse effects (Number Needed to Harm = 5) compared to other depot preparations, which were predominantly fluphenazine decanoate.[3] |
| Extrapyramidal Symptoms (EPS) | High incidence, though some evidence suggests a lower requirement for anticholinergic medication compared to other depots.[3] | High incidence of EPS is a well-established characteristic. | One comparative trial found no significant difference in the incidence of EPS requiring treatment, with 32% of patients in both the flupenthixol (B1673465) and fluphenazine groups needing such intervention.[4] Another study reported that 88% of patients overall experienced EPS, without a breakdown by drug. |
| - Akathisia | Common | Common, and can be a significant cause of distress and non-adherence. | Direct comparative incidence rates are not consistently reported across studies. |
| - Dystonia | Can occur, particularly in the initial stages of treatment. | A known risk, especially in younger, neuroleptic-naïve patients. | Specific comparative rates are scarce in the available literature. |
| - Parkinsonism | Includes symptoms like tremor, rigidity, and bradykinesia. | A common side effect, mimicking the symptoms of Parkinson's disease. | Studies often group these symptoms, making direct comparison of individual components difficult. |
| Sedation | Sedation is a common side effect.[5][6] | Sedation is also a frequently reported side effect. | The relative sedative potential is not definitively established in head-to-head trials with quantitative scoring. |
| Anticholinergic Effects | Lower propensity for anticholinergic effects. | Possesses anticholinergic properties leading to side effects like dry mouth, blurred vision, and constipation. | A Cochrane review indicated that this compound is associated with a decreased need for anticholinergic medication (Number Needed to Treat = 9) compared to other depot antipsychotics, largely fluphenazine decanoate.[3] |
| Cardiovascular Effects | Can include postural hypotension and tachycardia. | Similar cardiovascular side effects are reported. | Both drugs warrant caution in patients with pre-existing cardiovascular conditions. |
| Endocrine Effects | Hyperprolactinemia can occur, leading to sexual dysfunction and menstrual irregularities. | Hyperprolactinemia is a common side effect. | The relative impact on prolactin levels has not been consistently quantified in direct comparisons. |
Experimental Protocols
The evaluation of side effect profiles in comparative clinical trials of long-acting injectable antipsychotics typically follows a rigorous, double-blind, randomized controlled trial design. Below is a generalized protocol for such a study.
A Typical Double-Blind, Randomized Controlled Trial Protocol
1. Study Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis of schizophrenia (according to DSM or ICD criteria), aged 18-65, who are clinically stable and suitable for treatment with a long-acting injectable antipsychotic.
-
Exclusion Criteria: Patients with a history of hypersensitivity to phenothiazines or thioxanthenes, severe cardiovascular, renal, or hepatic disease, pre-existing movement disorders, or those who are pregnant or breastfeeding.
2. Study Design:
-
A multi-center, double-blind, randomized, parallel-group design is employed.
-
Patients are randomly assigned to receive either this compound or fluphenazine decanoate for a pre-defined period (e.g., 24-52 weeks).
3. Treatment:
-
Dosage: Dosing is flexible to allow for individualized treatment, with a pre-defined allowable range for each drug to ensure clinical appropriateness while maintaining the blind. Doses are typically converted to equipotent ratios for comparison.
-
Administration: Intramuscular injections are administered at regular intervals (e.g., every 2-4 weeks) by trained personnel who are not involved in the assessment of outcomes to maintain the blind.
4. Assessment of Side Effects:
-
Extrapyramidal Symptoms (EPS): Assessed at baseline and at regular intervals throughout the study using standardized rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Sedation: Evaluated using clinician-rated scales (e.g., the sedation subscale of a broader psychiatric rating scale) and patient-reported outcomes.
-
Anticholinergic Effects: Monitored through a checklist of common anticholinergic symptoms (e.g., dry mouth, blurred vision, constipation, urinary retention).
-
Other Adverse Events: All adverse events are systematically recorded at each study visit, including information on severity, duration, and relationship to the study drug. Vital signs, weight, and laboratory parameters (including prolactin levels) are monitored.
5. Statistical Analysis:
-
The incidence of each side effect is calculated for both treatment groups.
-
Statistical comparisons between the groups are performed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test for categorical data).
-
The severity of side effects, as measured by the rating scales, is compared between the groups using methods such as analysis of covariance (ANCOVA), adjusting for baseline scores.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the pharmacology and clinical evaluation of these antipsychotics.
Conclusion
Both this compound and fluphenazine decanoate are effective long-acting injectable antipsychotics, but their use is associated with a significant burden of side effects, particularly extrapyramidal symptoms. The available evidence suggests subtle but potentially clinically meaningful differences in their side effect profiles. This compound may be associated with a higher overall rate of adverse events but a lower requirement for anticholinergic medications, suggesting a less pronounced anticholinergic profile. Conversely, fluphenazine decanoate is robustly associated with a high incidence of extrapyramidal symptoms.
The choice between these agents should be guided by a careful consideration of the individual patient's susceptibility to specific side effects, their previous treatment history, and a thorough discussion of the potential risks and benefits. Further large-scale, head-to-head clinical trials with detailed and standardized reporting of side effect incidence and severity are needed to provide a more definitive comparative profile of these two important medications.
References
- 1. journals.healio.com [journals.healio.com]
- 2. Patterns of stress in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative trial of the decanoates of flupenthixol and fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. Zuclopenthixol versus placebo for people with schizophrenia | Cochrane [cochrane.org]
Validating the Impact of Zuclopenthixol Decanoate on Dopamine Turnover Using Microdialysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of zuclopenthixol (B143822), a typical antipsychotic, on dopamine (B1211576) turnover with other antipsychotic agents. The information is supported by experimental data from in vivo microdialysis studies, offering valuable insights for research and drug development in neuropsychopharmacology.
Introduction to Zuclopenthixol and its Mechanism of Action
Zuclopenthixol is a thioxanthene (B1196266) antipsychotic that primarily functions as a dopamine D1 and D2 receptor antagonist.[1] The decanoate (B1226879) formulation is a long-acting injectable that ensures sustained plasma concentrations, which can be beneficial for treatment adherence. By blocking dopamine receptors, particularly in the mesolimbic and striatal brain regions, zuclopenthixol alleviates the positive symptoms of schizophrenia. However, this action also influences dopamine turnover, a key measure of the synthesis, release, and metabolism of dopamine. In vivo microdialysis is a widely used technique to measure these changes in the extracellular space of the brain in real-time.
Comparative Analysis of Dopamine Turnover
Microdialysis studies in animal models allow for the direct measurement of extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The following tables summarize key findings from a study investigating the effects of cis-flupenthixol (the active isomer in zuclopenthixol) and haloperidol (B65202) on striatal dopamine turnover in rats.[2][3] For a broader context, data from other studies on the effects of atypical antipsychotics on dopamine release in the nucleus accumbens and prefrontal cortex are also presented.
Table 1: Effect of Zuclopenthixol (as cis-flupenthixol) and Haloperidol on Striatal Dopamine Turnover [2][3]
| Drug | Dose | Peak % Increase in Extracellular Dopamine (vs. baseline) | Peak % Increase in Extracellular DOPAC (vs. baseline) | Peak % Increase in Extracellular HVA (vs. baseline) |
| cis-Flupenthixol | 0.5 mg/kg | ~150% | ~250% | ~225% |
| 2.0 mg/kg | ~250% | ~300% | ~275% | |
| Haloperidol | 0.05 mg/kg | Not specified | ~200% | ~175% |
| 0.5 mg/kg | Not specified | ~300% | ~250% | |
| 2.0 mg/kg | ~200% | ~350% | ~300% |
Table 2: Comparative Effects of Typical and Atypical Antipsychotics on Dopamine Release in Different Brain Regions [4]
| Drug | Class | Dose | % Increase in Dopamine - Nucleus Accumbens (vs. baseline) | % Increase in Dopamine - Medial Prefrontal Cortex (vs. baseline) |
| Haloperidol | Typical | 0.1 mg/kg | ~150% | No significant increase |
| 1.0 mg/kg | ~200% | No significant increase | ||
| Clozapine | Atypical | 5 mg/kg | ~150% | ~250% |
| 20 mg/kg | ~200% | ~400% | ||
| Olanzapine | Atypical | 10 mg/kg | ~175% | ~300% |
| Risperidone | Atypical | 0.1 mg/kg | ~150% | ~150% |
| 1.0 mg/kg | ~200% | ~200% |
Experimental Protocols
The following is a representative experimental protocol for an in vivo microdialysis study to assess the effect of a long-acting injectable antipsychotic like zuclopenthixol decanoate on dopamine turnover in the rat striatum. This protocol is adapted from methodologies used in similar studies.[5]
3.1. Animals and Housing
-
Adult male Sprague-Dawley rats (250-300g) are single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
3.2. Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthetize the rat using isoflurane (B1672236) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole above the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex).
-
Implant a guide cannula for the microdialysis probe at the appropriate stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement and stainless-steel screws.
-
Allow the animal to recover for at least 48 hours post-surgery.
3.3. Microdialysis Procedure
-
On the day of the experiment, insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
-
After collecting 3-4 baseline samples, administer a single intramuscular injection of this compound or a comparator drug.
-
Continue collecting dialysate samples for several hours to monitor the drug's effect over time.
3.4. Neurochemical Analysis
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify the concentrations by comparing the peak areas from the samples to a standard curve generated with known concentrations of each analyte.
3.5. Data Analysis
-
Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration for each animal to normalize the data.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of the drug-induced changes in dopamine and its metabolites over time and between different treatment groups.
Visualizations
Dopamine Signaling Pathway and Antipsychotic Action
Caption: Dopamine pathway and zuclopenthixol's antagonist action at D1/D2 receptors.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure dopamine turnover.
Logical Relationship of Zuclopenthixol's Action on Dopamine Turnover
Caption: Logical flow of zuclopenthixol's effect on dopamine turnover.
References
- 1. Substantia nigra - Wikipedia [en.wikipedia.org]
- 2. Effect of neuroleptic drugs on striatal dopamine release and metabolism in the awake rat studied by intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape: A Cross-Study Comparison of Long-Acting Antipsychotics
For researchers, scientists, and drug development professionals, understanding the nuances of the therapeutic window for long-acting injectable (LAI) antipsychotics is paramount for optimizing treatment strategies and informing the development of novel therapeutics. This guide provides a comprehensive comparison of the therapeutic windows of various LAIs, supported by experimental data and detailed methodologies.
The therapeutic window for antipsychotics is a critical concept, representing the dosage range that maximizes efficacy while minimizing adverse effects, particularly extrapyramidal symptoms (EPS). This window is largely defined by the extent of dopamine (B1211576) D2 receptor occupancy in the brain.[1][2][3] Clinical research, including PET imaging studies, has established that a D2 receptor occupancy of 65-80% is generally considered optimal for antipsychotic efficacy.[2][3] Occupancy levels below this range may not provide sufficient therapeutic benefit, while levels exceeding 80% are associated with a significantly increased risk of EPS.[1][2][3]
Long-acting injectable antipsychotics offer a significant advantage in maintaining stable plasma concentrations, thereby keeping the patient within this therapeutic window for an extended period.[4][5][6] This contrasts with oral antipsychotics, which can lead to fluctuations in plasma levels and corresponding periods of suboptimal efficacy or increased side effects.[5] The slow absorption and elimination kinetics of LAIs, often described as "flip-flop" kinetics, contribute to this stability.[4][7][8]
Comparative Analysis of Long-Acting Antipsychotics
The following tables summarize key pharmacokinetic and therapeutic window-related parameters for several commonly used LAIs. This data has been compiled from a range of clinical trials and review articles.
| Drug | Formulation | Dosing Interval | Time to Peak Plasma Concentration (Tmax) | Half-life (t1/2) | Oral Supplementation Required | Key Considerations |
| Aripiprazole (B633) | Aripiprazole monohydrate (Abilify Maintena) | 4 weeks | 4-7 days[9] | 29.9 - 46.5 days | Yes, 14 days[9] | Lower risk of metabolic side effects. |
| Aripiprazole lauroxil (Aristada) | 4, 6, or 8 weeks[9][10] | 24.4 - 35.2 days[9] | 54.3 - 57.2 days | Yes, 21 days (or with a single dose of Aristada Initio)[9] | Offers multiple dosing intervals for flexibility.[10] | |
| Olanzapine (B1677200) | Olanzapine pamoate (Zyprexa Relprevv) | 2 or 4 weeks | Median: 3-5 days | ~30 days | No[11] | Risk of post-injection delirium/sedation syndrome (PDSS) requires a 3-hour post-injection observation period.[11] |
| Paliperidone (B428) | Paliperidone palmitate (Invega Sustenna) | 4 weeks | 13 days[12] | 25 - 49 days[12] | No (requires initial loading doses)[13] | Active metabolite of risperidone (B510); less hepatic metabolism.[12] |
| Paliperidone palmitate (Invega Trinza) | 3 months | Median: 30-33 days[12] | 84 - 95 days (deltoid), 118 - 139 days (gluteal)[12] | Must be treated with Invega Sustenna for at least 4 months prior. | Longest dosing interval among commonly used LAIs. | |
| Risperidone | Risperidone microspheres (Risperdal Consta) | 2 weeks | 4-6 weeks (main release)[12] | 3 - 6 days | Yes, 3 weeks[12][14] | One of the first second-generation LAIs. |
| Haloperidol (B65202) | Haloperidol decanoate | 4 weeks | 3 - 9 days | ~21 days | Yes (oral overlap often used during initiation) | First-generation antipsychotic; higher risk of EPS compared to second-generation agents.[15][16] |
Head-to-Head Comparisons: Insights from Clinical Studies
Direct and indirect comparisons from clinical trials provide valuable insights into the relative performance of different LAIs.
-
Aripiprazole Lauroxil vs. Aripiprazole Monohydrate: An indirect comparison of two double-blind, placebo-controlled studies found that both aripiprazole lauroxil (441 mg and 882 mg) and aripiprazole once-monthly (400 mg) were efficacious in treating acute schizophrenia with a similar safety profile.[17] Another indirect comparison of two-month formulations showed that aripiprazole ready-to-use 960 mg resulted in higher average and maximum plasma concentrations compared to aripiprazole lauroxil 1064 mg.[18]
-
Paliperidone Palmitate vs. Risperidone Microspheres: A post-hoc analysis of a 13-week study showed that paliperidone palmitate was non-inferior to risperidone LAI for the treatment of schizophrenia.[14] Both treatments demonstrated similar efficacy in improving PANSS scores.[14] A retrospective study in a veteran population found that while both LAIs significantly reduced hospitalizations, those on risperidone microspheres had fewer post-treatment hospitalizations but also a shorter treatment duration.[19][20]
-
Olanzapine Pamoate vs. Haloperidol Decanoate: An international, multicenter, double-blind trial comparing oral olanzapine to oral haloperidol found that olanzapine demonstrated superior efficacy in improving BPRS scores and had a more favorable side effect profile, particularly concerning negative symptoms and EPS.[21] While this is not a direct comparison of the long-acting formulations, it provides insight into the general properties of the active compounds.
Experimental Protocols
The determination of the therapeutic window for antipsychotics relies on a combination of pharmacokinetic studies, clinical efficacy trials, and neuroimaging techniques.
Key Experimental Methodologies:
-
Pharmacokinetic Studies: These studies are crucial for determining the absorption, distribution, metabolism, and excretion of LAIs.
-
Protocol: Healthy volunteers or patients with schizophrenia receive a single or multiple doses of the LAI. Blood samples are collected at regular intervals to measure plasma drug concentrations over time. Key parameters calculated include Tmax, Cmax (peak plasma concentration), AUC (area under the curve), and t1/2. These studies often utilize techniques like liquid chromatography-mass spectrometry for accurate drug quantification.
-
-
Clinical Efficacy and Safety Trials: These are typically randomized, double-blind, placebo-controlled studies.
-
Protocol: Patients with a diagnosis of schizophrenia are randomized to receive either the LAI or a placebo. Efficacy is assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). Safety and tolerability are monitored through the recording of adverse events, with a particular focus on EPS, which are often measured using scales like the Simpson-Angus Scale (SAS) or the Barnes Akathisia Rating Scale (BARS).
-
-
Positron Emission Tomography (PET) Imaging: PET studies are instrumental in defining the relationship between plasma drug concentration, dopamine D2 receptor occupancy, and clinical effects.
-
Protocol: Patients treated with an antipsychotic undergo a PET scan using a radioligand that binds to D2 receptors (e.g., [11C]raclopride). The degree of displacement of the radioligand by the antipsychotic drug allows for the quantification of D2 receptor occupancy. These occupancy levels are then correlated with clinical outcomes (efficacy and EPS) to establish the therapeutic window.[2]
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the dopamine signaling pathway targeted by antipsychotics and a typical experimental workflow for determining the therapeutic window.
Caption: Dopamine signaling pathway and the mechanism of action of D2 antagonist antipsychotics.
Caption: Experimental workflow for determining the therapeutic window of a long-acting antipsychotic.
Conclusion
The selection of a long-acting injectable antipsychotic requires a careful consideration of its pharmacokinetic profile, dosing flexibility, and potential side effects. While the therapeutic window of 65-80% D2 receptor occupancy provides a guiding principle, individual patient factors will ultimately influence the optimal treatment choice. Continued research, including head-to-head comparative trials and real-world evidence studies, is essential for further refining our understanding of the therapeutic landscape of LAIs and improving outcomes for individuals with schizophrenia and other psychotic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The pharmacokinetics of long-acting antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Aripiprazole Lauroxil: A Review in Schizophrenia | springermedicine.com [springermedicine.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. mdpi.com [mdpi.com]
- 13. Paliperidone palmitate and risperidone long-acting injectable in subjects with schizophrenia recently treated with oral risperidone or other oral antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innovationscns.com [innovationscns.com]
- 15. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 16. Haloperidol versus olanzapine for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of aripiprazole lauroxil once-monthly versus aripiprazole once-monthly long-acting injectable formulations in patients with acute symptoms of schizophrenia: an indirect comparison of two double-blind placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aripiprazole Plasma Concentrations Delivered from Two 2-Month Long-Acting Injectable Formulations: An Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.mdedge.com [cdn.mdedge.com]
- 20. Assessing Outcomes Between Risperidone Microspheres and Paliperidone Palmitate Long-Acting Injectable Antipsychotics Among Veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olanzapine versus haloperidol in the treatment of schizophrenia and schizoaffective and schizophreniform disorders: results of an international collaborative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Zuclopenthixol Decanoate and Olanzapine Pamoate in Animal Models
A guide for researchers and drug development professionals.
The long-term management of psychotic disorders often involves the use of long-acting injectable (LAI) antipsychotics to improve treatment adherence. Among these, zuclopenthixol (B143822) decanoate (B1226879), a first-generation antipsychotic, and olanzapine (B1677200) pamoate, a second-generation antipsychotic, are widely utilized. While both are effective in managing psychotic symptoms, their metabolic side effect profiles, a critical aspect of long-term treatment, are of significant concern. This guide provides a comparative overview of the metabolic effects of these two LAI antipsychotics, drawing upon available data from animal models.
It is crucial to note that while there is a substantial body of preclinical research on the metabolic effects of olanzapine, there is a marked scarcity of similar studies for zuclopenthixol decanoate in animal models. Consequently, this comparison is based on extensive data for olanzapine and a more limited, indirect evidence base for zuclopenthixol, derived from its receptor binding profile and clinical observations of first-generation antipsychotics.
Quantitative Data on Metabolic Parameters
The following tables summarize the quantitative data from animal studies investigating the metabolic effects of olanzapine. Due to the lack of available data, a corresponding table for this compound cannot be provided.
Olanzapine Pamoate: Effects on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Body Weight | Female Sprague-Dawley Rats | 100 mg/kg (single injection) | 13 months | Sustained and significant weight gain throughout the study period. | [1] |
| Female BALB/c Mice | 3 and 6 mg/kg (oral, daily) | 6 weeks | Significant, time-dependent increase in body weight.[2] | ||
| Glucose Homeostasis | Female Sprague-Dawley Rats | 100 mg/kg (single injection) | 12 months | Evidence of insulin (B600854) resistance in glucose and insulin tolerance tests.[1] | |
| Female Sprague-Dawley Rats | Acute treatment | N/A | Dose-dependent glucose intolerance.[3] | ||
| Lipid Profile | Female Sprague-Dawley Rats | 100 mg/kg (single injection) | 1, 6, and 13 months | No significant increase in plasma lipid levels over the long term.[1] | |
| Female BALB/c Mice | 6 mg/kg (oral, daily) | 6 weeks | Significantly altered lipid homeostasis.[2] | ||
| Prenatally MAM-exposed Female Rats | Acute treatment | 24 hours | Pronounced alteration in serum lipid profile.[4] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies on the metabolic effects of olanzapine in animal models.
Long-Term Metabolic Effects of Olanzapine Pamoate in Female Rats[1]
-
Animal Model: Female Sprague-Dawley rats.
-
Drug Administration: A single intramuscular injection of olanzapine pamoate at a dose of 100 mg/kg body weight. A control group received a vehicle injection.
-
Duration: The study was conducted over 13 months, with separate cohorts of rats evaluated at 1, 6, and 13 months.
-
Metabolic Assessments:
-
Body Weight: Monitored regularly throughout the 13-month period.
-
Plasma Lipids: Measured at 1, 6, and 13 months.
-
Glucose and Insulin Tolerance Tests: Performed at 12 months to assess insulin sensitivity.
-
Gene Expression Analysis: Hepatic transcription of lipid-related genes was analyzed at 1 month.
-
Modeling Olanzapine-Induced Metabolic Alterations in Mice[2]
-
Animal Model: Female BALB/c mice.
-
Drug Administration: Oral administration of olanzapine at doses of 3 and 6 mg/kg daily for six weeks.
-
Metabolic Assessments:
-
Body Weight and Food Intake: Measured throughout the study.
-
Glucose and Lipid Homeostasis: Assessed at the end of the treatment period.
-
Biochemical Analysis: Levels of proinflammatory cytokines, ghrelin, and leptin were measured.
-
Signaling Pathways and Mechanisms of Action
The metabolic side effects of antipsychotics are thought to be mediated through their interaction with various neurotransmitter receptors and subsequent downstream signaling pathways.
Olanzapine's Putative Metabolic Signaling Pathways
Olanzapine's metabolic effects are complex and multifactorial. It has a high affinity for multiple receptors, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), and muscarinic (M3) receptors.[5] Blockade of H1 and 5-HT2C receptors is strongly implicated in the hyperphagia and weight gain associated with olanzapine.[6] Furthermore, olanzapine's antagonism of the muscarinic M3 receptor may contribute to impaired insulin secretion and glucose dysregulation.[7]
References
- 1. One-Year Treatment with Olanzapine Depot in Female Rats: Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine, but not haloperidol, exerts pronounced acute metabolic effects in the methylazoxymethanol rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotic-induced metabolic side effects: insights from receptor-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Effects of Olanzapine in Patients With Newly Diagnosed Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zuclopenthixol Decanoate in a Laboratory Setting
The proper disposal of Zuclopenthixol Decanoate, a long-acting injectable antipsychotic, is crucial for laboratory safety and environmental protection. Adherence to established protocols ensures compliance with regulations and minimizes risks to researchers and the community. This guide provides essential procedural information for the safe handling and disposal of this compound waste in research, scientific, and drug development environments.
All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Waste Characterization and Disposal Methods
Proper segregation and handling of waste streams are critical. The following table summarizes the recommended disposal methods for different types of waste generated from this compound.
| Waste Type | Description | Recommended Disposal Method | Citations |
| Unused or Expired Product | Pure this compound, expired stock solutions, or unused formulations. | Dispose of as hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems. | [4][5] |
| Contaminated Materials | Items contaminated with this compound, such as personal protective equipment (PPE), pipette tips, vials, and lab consumables. | Collect in a suitable, closed, and properly labeled container. Dispose of through a licensed hazardous waste disposal company. | [1][2][4] |
| Empty Containers | Vials and ampoules that have held this compound. | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling if regulations permit. | [4] |
| Spill Cleanup Material | Absorbent materials used to clean up spills of this compound. | Collect all contaminated materials, place them in a sealed container, and dispose of them as hazardous waste. Use spark-proof tools and ensure proper ventilation during cleanup. | [4] |
Procedural Protocols for Waste Handling and Segregation
The following protocols outline the step-by-step procedures for handling and preparing this compound for disposal. These are based on general safety guidelines for handling pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, personnel must be equipped with the appropriate PPE to avoid exposure.[4]
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber).[6]
-
Eye Protection: Use safety glasses with side shields or goggles.[6]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a self-contained breathing apparatus may be necessary.[4][7]
Waste Collection and Storage Protocol
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Segregation: Keep this compound waste separate from other laboratory waste streams to avoid chemical reactions and ensure proper disposal.
-
Containers: Use suitable and closed containers for waste collection to prevent leaks or spills.[4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from ignition sources.[4]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation in the area of the spill.
-
Contain: Prevent the spill from spreading. Do not allow the chemical to enter drains.[4]
-
Absorb: Use an inert absorbent material to collect the spilled substance.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
